1-Isopropyl-1H-benzimidazole-2-carbaldehyde
Description
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Properties
IUPAC Name |
1-propan-2-ylbenzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(2)13-10-6-4-3-5-9(10)12-11(13)7-14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWMKMLXYMLFPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360074 | |
| Record name | 1-Isopropyl-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339547-40-9 | |
| Record name | 1-Isopropyl-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications.[1] This technical guide provides a detailed overview of the synthesis and characterization of a specific derivative, 1-Isopropyl-1H-benzimidazole-2-carbaldehyde. This compound serves as a valuable building block in organic synthesis for the development of more complex molecules, with potential applications in medicinal chemistry and material science.[1] This document outlines a plausible synthetic pathway, detailed experimental protocols, and comprehensive characterization data based on established chemical principles and spectroscopic data from analogous structures.
Compound Profile and Physicochemical Properties
This compound is an organic compound featuring a benzimidazole ring N-substituted with an isopropyl group and a carbaldehyde group at the 2-position.[1] Its aldehyde functional group makes it a versatile intermediate for various chemical transformations, including condensation reactions and nucleophilic additions.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O | [2] |
| Molecular Weight | 188.23 g/mol | [2] |
| Appearance | Solid (predicted) | [2] |
| InChI Key | GHWMKMLXYMLFPR-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)n1c(C=O)nc2ccccc12 | [2] |
Synthetic Pathway and Experimental Protocols
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1H-Benzimidazole-2-carboxylic acid
-
In a round-bottom flask, suspend o-phenylenediamine (1.0 eq) in 4 M hydrochloric acid.
-
Add glyoxylic acid monohydrate (1.05 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, which should cause the product to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1H-benzimidazole-2-carboxylic acid.
Protocol 2: Synthesis of 1-Isopropyl-1H-benzimidazole-2-carboxylic acid
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add 1H-benzimidazole-2-carboxylic acid (1.0 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the mixture to stir at room temperature for 1 hour after the addition is complete.
-
Cool the mixture back to 0 °C and add 2-iodopropane (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding ice-cold water.
-
Acidify the aqueous solution with 1 M HCl to a pH of ~4-5 to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the N-isopropylated product.
Protocol 3: Synthesis of (1-Isopropyl-1H-benzimidazol-2-yl)methanol
-
Under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Slowly add a solution of 1-Isopropyl-1H-benzimidazole-2-carboxylic acid (1.0 eq) in anhydrous THF.
-
After the addition, allow the reaction to warm to room temperature and then reflux for 3-4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.
Protocol 4: Synthesis of this compound
-
Dissolve (1-Isopropyl-1H-benzimidazol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a plug of silica gel to remove the chromium salts or periodinane byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to afford the pure this compound.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following workflow and data tables outline the expected results from standard analytical techniques.
Caption: Logical workflow for the characterization of the synthesized compound.
Predicted ¹H NMR Spectroscopic Data
(Predicted for a 400 MHz spectrometer, solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | -CHO |
| ~7.8-7.9 | m | 1H | Ar-H |
| ~7.3-7.5 | m | 3H | Ar-H |
| ~5.0-5.2 | sept | 1H | -CH(CH₃)₂ |
| ~1.7 | d | 6H | -CH(CH₃)₂ |
Predicted ¹³C NMR Spectroscopic Data
(Predicted for a 100 MHz spectrometer, solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~185.0 | C=O (aldehyde) |
| ~148.0 | C2 (imidazole) |
| ~143.0, ~135.0 | C3a, C7a (bridgehead) |
| ~125.0, ~124.0 | Ar C-H |
| ~120.0, ~111.0 | Ar C-H |
| ~50.0 | -CH(CH₃)₂ |
| ~21.5 | -CH(CH₃)₂ |
Predicted FT-IR and Mass Spectrometry Data
| Technique | Expected Values | Assignment |
| FT-IR | ~1690-1710 cm⁻¹ | C=O stretch (aldehyde) |
| ~1620-1640 cm⁻¹ | C=N stretch (imidazole) | |
| ~3050-3150 cm⁻¹ | Aromatic C-H stretch | |
| ~2950-2990 cm⁻¹ | Aliphatic C-H stretch | |
| HRMS (ESI) | Calculated for [C₁₁H₁₃N₂O]⁺ [M+H]⁺: 189.1022 | Molecular Ion |
Potential Applications and Further Research
The benzimidazole core is associated with a wide range of biological activities, including antimicrobial, antiparasitic, and anticancer properties.[1] The title compound, this compound, is a key intermediate for synthesizing novel derivatives for structure-activity relationship (SAR) studies. The aldehyde group can be readily converted into imines, amines (via reductive amination), alcohols, or other functional groups, enabling the exploration of a diverse chemical space for the development of new therapeutic agents.[1] Molecular docking studies suggest that substituted benzimidazoles can bind effectively to various enzymes and receptors, highlighting their potential as targeted therapies.[1] Further research should focus on synthesizing a library of derivatives from this compound and screening them for various biological activities.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. While experimental data for this specific molecule is limited in publicly available literature, this document compiles available information, provides context based on related benzimidazole derivatives, and outlines detailed experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and developers working with this and structurally similar compounds.
Introduction
Benzimidazole and its derivatives are a significant class of heterocyclic compounds that are integral to numerous pharmaceutical agents and functional materials.[1][2] The benzimidazole scaffold, being a bioisostere of naturally occurring purines, allows these compounds to interact with various biological targets, leading to a broad spectrum of activities, including antimicrobial, anticancer, and antiparasitic effects.[1] The substituent at the 1-position (N1) and 2-position (C2) of the benzimidazole ring plays a crucial role in modulating the physicochemical and biological properties of these molecules.
This compound features an isopropyl group at the N1 position and a carbaldehyde (formyl) group at the C2 position. The isopropyl group influences the molecule's lipophilicity and steric profile, while the aldehyde functionality serves as a versatile synthetic handle for further chemical modifications and can participate in various biological interactions.[1] This guide focuses on the core physicochemical properties of this compound, which are critical for its application in drug design, synthesis, and materials science.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 339547-40-9 |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Canonical SMILES | CC(C)N1C2=CC=CC=C2N=C1C=O |
| InChI Key | GHWMKMLXYMLFPR-UHFFFAOYSA-N |
| Appearance | Solid (form not specified)[2] |
Physicochemical Properties
| Property | Experimental Value | Predicted/Estimated Value | Notes |
| Melting Point (°C) | Not Available | - | Benzimidazole melts at 170.5 °C.[3] The melting point will be influenced by the N-isopropyl and C-formyl substituents. |
| Boiling Point (°C) | Not Available | - | Benzimidazole boils at >360 °C.[3] High boiling point is expected due to the heterocyclic core. |
| pKa | Not Available | - | The pKa of benzimidazole is 5.5.[4] N-alkylation can influence the basicity of the imidazole nitrogen. |
| logP (Octanol/Water) | Not Available | - | The logP value is a measure of lipophilicity. The isopropyl group is expected to increase the logP compared to unsubstituted benzimidazole. |
| Solubility | Not Available | - | Benzimidazoles generally have limited solubility in water but are soluble in polar organic solvents like DMSO and DMF.[5][6] |
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed literature. However, characteristic spectral features can be predicted based on the analysis of similar benzimidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include a singlet for the aldehyde proton (likely in the range of δ 9-10 ppm), a septet for the isopropyl methine proton, a doublet for the isopropyl methyl protons, and signals in the aromatic region (δ 7-8 ppm) for the protons on the benzene ring.
-
¹³C NMR: Characteristic signals would include a peak for the aldehyde carbonyl carbon (typically δ 185-195 ppm), peaks for the aromatic carbons, and signals for the isopropyl group carbons.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching from the aromatic and isopropyl groups, and C=N and C=C stretching vibrations from the benzimidazole ring system.[7]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 188. Fragmentation patterns would likely involve the loss of the isopropyl group and the formyl group.[8]
Experimental Protocols
The following are detailed methodologies for the determination of the key physicochemical properties of this compound.
Synthesis of this compound
A probable synthetic route involves the N-alkylation of a benzimidazole precursor followed by formylation, or a one-pot condensation reaction. While a specific protocol for this exact molecule is not detailed in the literature, a general procedure based on the synthesis of similar benzimidazole-2-carbaldehydes can be adapted.
Reaction Scheme (Hypothetical):
Figure 1: Hypothetical synthesis workflow.
Experimental Procedure (General):
-
Reaction Setup: To a solution of N-isopropyl-o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add an appropriate formylating agent (e.g., glyoxal or a derivative, 1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.
Determination of Melting Point
Methodology:
-
A small amount of the purified solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point.
Determination of pKa
Methodology (UV-Vis Spectrophotometry):
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with constant compound concentration but varying pH.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Identify a wavelength where there is a significant difference in absorbance between the protonated and neutral forms of the molecule.
-
Plot absorbance at this wavelength versus pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
Determination of logP (Octanol/Water Partition Coefficient)
Methodology (Shake-Flask Method):
-
Prepare a saturated solution of this compound in a biphasic system of n-octanol and water.
-
Equilibrate the mixture by shaking at a constant temperature for a sufficient period (e.g., 24 hours) to ensure partitioning equilibrium is reached.
-
Separate the n-octanol and aqueous layers by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Determination of Aqueous Solubility
Methodology (Equilibrium Solubility Method):
-
Add an excess amount of the solid compound to a known volume of water in a sealed vial.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy). This concentration represents the aqueous solubility.
Biological Activity and Signaling Pathways
While specific biological activities and signaling pathways for this compound have not been detailed in the literature, the benzimidazole scaffold is known to be a versatile pharmacophore. Derivatives have shown a wide range of biological activities.
-
Antimicrobial Activity: Many benzimidazole derivatives exhibit significant activity against various strains of bacteria and fungi.[1]
-
Anticancer Potential: Certain benzimidazole compounds have demonstrated cytotoxic effects against various cancer cell lines.[1]
The biological activity of this specific compound would need to be determined through in vitro and in vivo studies. The aldehyde group at the C2 position could potentially interact with biological nucleophiles, such as amino or thiol groups in proteins, which could be a mechanism of action.
Logical Relationship for Biological Screening:
Figure 2: Workflow for biological evaluation.
Conclusion
This compound is a benzimidazole derivative with potential applications in medicinal chemistry and materials science. This technical guide has summarized the available information on its physicochemical properties and provided detailed experimental protocols for their determination. While specific experimental data for this compound is currently lacking in the public domain, the information and methodologies presented here provide a solid foundation for researchers to characterize this molecule and explore its potential. Further research is warranted to elucidate the specific properties and biological activities of this compound.
References
- 1. Buy this compound | 339547-40-9 [smolecule.com]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. scispace.com [scispace.com]
An In-depth Technical Guide on the Spectroscopic Data of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropyl-1H-benzimidazole-2-carbaldehyde is a heterocyclic organic compound featuring a benzimidazole core substituted with an isopropyl group at the N1 position and a carbaldehyde group at the C2 position. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The unique structural combination of the isopropyl group and the reactive aldehyde functionality makes this molecule a valuable synthon for the development of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its role in various chemical and biological processes.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of analogous compounds reported in the literature.
Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.2 | s | 1H | Aldehyde proton (-CHO) |
| ~7.9 - 7.8 | m | 1H | Aromatic proton (Benzimidazole ring) |
| ~7.6 - 7.4 | m | 3H | Aromatic protons (Benzimidazole ring) |
| ~5.2 - 5.0 | sept | 1H | Isopropyl methine proton (-CH(CH₃)₂) |
| ~1.7 | d | 6H | Isopropyl methyl protons (-CH(CH₃)₂) |
Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) (ppm) | Assignment |
| ~185.0 | Aldehyde carbonyl carbon (-CHO) |
| ~148.0 | C2 (Benzimidazole ring) |
| ~142.0, ~135.0 | Quaternary carbons (Benzimidazole ring) |
| ~126.0, ~125.0, ~121.0, ~112.0 | Aromatic CH carbons (Benzimidazole ring) |
| ~50.0 | Isopropyl methine carbon (-CH(CH₃)₂) |
| ~21.0 | Isopropyl methyl carbons (-CH(CH₃)₂) |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 - 2930 | Medium | C-H stretch (Isopropyl) |
| ~2870, ~2770 | Medium | C-H stretch (Aldehyde) |
| ~1700 | Strong | C=O stretch (Aldehyde) |
| ~1620 | Medium | C=N stretch (Benzimidazole ring) |
| ~1460 | Medium | C=C stretch (Aromatic) |
| ~1380, ~1360 | Medium | C-H bend (Isopropyl) |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 188.09 | [M]⁺ (Molecular Ion) |
| 173.07 | [M - CH₃]⁺ |
| 159.08 | [M - CHO]⁺ |
| 145.06 | [M - C₃H₇]⁺ |
| 118.05 | [Benzimidazole]⁺ fragment |
Experimental Protocols
The following sections outline the proposed experimental methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol
A plausible synthetic route involves a two-step process: N-isopropylation of a suitable benzimidazole precursor followed by oxidation to the aldehyde.
Step 1: Synthesis of 1-Isopropyl-2-(hydroxymethyl)-1H-benzimidazole
-
To a solution of 2-(hydroxymethyl)-1H-benzimidazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromopropane (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Oxidation to this compound
-
Dissolve the 1-isopropyl-2-(hydroxymethyl)-1H-benzimidazole (1.0 eq.) from the previous step in a suitable solvent like dichloromethane (DCM).
-
Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq.) or manganese dioxide (MnO₂) (5.0 eq.) in portions.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant.
-
Wash the celite pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target compound.
Spectroscopic Analysis Protocols
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Use standard acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
3.2.2. IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Acquisition: Introduce the sample into a mass spectrometer, for instance, using an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass.
Visualization of Experimental Workflow
The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
An In-depth Technical Guide to the Crystal Structure Analysis of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, antiparasitic, and anticancer properties.[1] The specific biological function of these molecules is intrinsically linked to their three-dimensional structure. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde, a key intermediate in the synthesis of novel therapeutic agents. While a definitive crystal structure for this specific compound is not publicly available as of the date of this publication, this document outlines the theoretical experimental protocols for its synthesis, crystallization, and subsequent X-ray diffraction analysis, based on established procedures for analogous benzimidazole derivatives. Furthermore, this guide presents hypothetical crystallographic data and discusses the potential biological significance, offering a predictive framework for researchers in the field.
Introduction
This compound is an organic compound featuring a benzimidazole core substituted with an isopropyl group at the N1 position and a carbaldehyde group at the C2 position.[1] Its molecular formula is C₁₁H₁₂N₂O, and it has a molecular weight of 188.23 g/mol .[1] The benzimidazole scaffold is a privileged structure in drug discovery, and the aldehyde functional group serves as a versatile handle for the synthesis of more complex bioactive molecules.[1] Understanding the precise crystal structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new drugs.
Synthesis and Crystallization
The synthesis of this compound can be approached through a multi-step process, followed by a carefully controlled crystallization experiment to obtain single crystals suitable for X-ray diffraction.
Experimental Protocol: Synthesis
A plausible synthetic route, adapted from established methods for similar benzimidazole derivatives, is detailed below.
Step 1: N-Isopropylation of o-phenylenediamine A mixture of o-phenylenediamine and an isopropyl halide (e.g., 2-bromopropane) would be refluxed in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The reaction progress would be monitored by thin-layer chromatography (TLC).
Step 2: Cyclization to form the Benzimidazole Ring The resulting N-isopropyl-o-phenylenediamine would then be reacted with a suitable C1 synthon, such as glyoxylic acid, under acidic conditions to facilitate the cyclization and formation of the benzimidazole ring.
Step 3: Oxidation to the Carbaldehyde The intermediate 1-isopropyl-1H-benzimidazole-2-carboxylic acid would be oxidized to the final product, this compound, using a mild oxidizing agent like manganese dioxide or through a Swern oxidation.
Purification: The crude product would be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Experimental Protocol: Crystallization
Single crystals suitable for X-ray diffraction can be grown using various techniques. A common method is slow evaporation.
-
Dissolution: The purified this compound (approximately 10-20 mg) is dissolved in a minimal amount of a suitable solvent, such as methanol or a mixture of dichloromethane and hexane, at room temperature.
-
Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent over several days at a constant temperature.
-
Crystal Harvesting: Once well-formed, colorless, block-like crystals appear, they are carefully harvested for analysis.[2]
Crystal Structure Determination
The determination of the crystal structure would be performed using single-crystal X-ray diffraction.
Experimental Protocol: X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation
While experimental data for the title compound is not available, the following tables represent the type of crystallographic data that would be obtained from such an analysis, based on known structures of similar benzimidazole derivatives.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound.
| Parameter | Value |
| Empirical Formula | C₁₁H₁₂N₂O |
| Formula Weight | 188.23 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.123(4) Å |
| b | 15.456(7) Å |
| c | 9.345(5) Å |
| α | 90° |
| β | 109.23(2)° |
| γ | 90° |
| Volume | 1107.8(9) ų |
| Z | 4 |
| Calculated Density | 1.128 Mg/m³ |
| Absorption Coefficient | 0.076 mm⁻¹ |
| F(000) | 400 |
| Data Collection | |
| θ range for data collection | 2.50 to 28.00° |
| Reflections collected | 8976 |
| Independent reflections | 2543 [R(int) = 0.045] |
| Refinement | |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.052, wR₂ = 0.135 |
| R indices (all data) | R₁ = 0.068, wR₂ = 0.151 |
Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound.
| Bond | Length (Å) | Angle | Degrees (°) |
| N1-C2 | 1.375(3) | C7-N1-C2 | 108.5(2) |
| N1-C7 | 1.389(3) | C2-N1-C8 | 125.7(2) |
| N3-C2 | 1.318(3) | C7-N1-C8 | 125.8(2) |
| C4-C5 | 1.385(4) | N1-C2-N3 | 112.3(2) |
| C5-C6 | 1.391(4) | N3-C2-C11 | 123.9(2) |
| C6-C7 | 1.388(4) | N1-C2-C11 | 123.8(2) |
| C8-C9 | 1.512(4) | N1-C8-C9 | 111.4(2) |
| C8-C10 | 1.515(4) | N1-C8-C10 | 111.2(2) |
| C11-O1 | 1.213(3) | O1-C11-C2 | 124.5(3) |
Structural Commentary
Based on the analysis of related structures, the benzimidazole ring system of this compound is expected to be nearly planar. The isopropyl and carbaldehyde substituents would likely be twisted out of the plane of the benzimidazole ring. The crystal packing would be stabilized by intermolecular interactions, such as C-H···O and potential C-H···π interactions, forming a three-dimensional supramolecular architecture. Hirshfeld surface analysis could be employed to quantify these intermolecular contacts.
Logical and Signaling Pathway Visualizations
Experimental Workflow
The logical flow of the crystal structure analysis process is depicted below.
Caption: Workflow for the synthesis, crystallization, and X-ray analysis.
Potential Signaling Pathway
Benzimidazole derivatives have been noted for their potential as anticancer agents.[1] A common target for such compounds is the inhibition of critical cellular signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The diagram below illustrates a hypothetical mechanism of action.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This technical guide has outlined the essential theoretical framework for the synthesis and crystal structure analysis of this compound. Although a definitive crystal structure is not yet available in the literature, the detailed protocols and hypothetical data presented herein provide a valuable resource for researchers. The structural insights gained from such an analysis would be instrumental in guiding the future design and development of novel benzimidazole-based therapeutic agents. The provided workflows and pathway diagrams serve to contextualize the importance of structural biology in modern drug discovery.
References
An In-depth Technical Guide to the Chemical Reactivity of the Carbaldehyde Group in 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the carbaldehyde group in 1-Isopropyl-1H-benzimidazole-2-carbaldehyde. This compound is a key intermediate in the synthesis of various biologically active molecules, making a thorough understanding of its chemical behavior essential for researchers in drug discovery and medicinal chemistry.[1] The benzimidazole core is a privileged scaffold found in numerous FDA-approved drugs, and its derivatives have shown a wide range of pharmacological activities, including antimicrobial, anticancer, and antiparasitic properties.[1]
The reactivity of this compound is dominated by the electrophilic nature of the carbaldehyde group, making it susceptible to a variety of nucleophilic addition and condensation reactions. The benzimidazole ring system, being electron-rich, can influence the reactivity of the aldehyde. This guide details the key reactions, provides representative experimental protocols, and summarizes quantitative data where available for analogous compounds.
General Reactivity Profile
The carbaldehyde group at the 2-position of the 1-isopropyl-1H-benzimidazole ring is the primary site of chemical transformations. Its reactivity is characteristic of aromatic aldehydes, participating in reactions such as:
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and readily attacked by nucleophiles.
-
Condensation Reactions: Reaction with amines, active methylene compounds, and other nucleophiles to form larger molecules with the elimination of water.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol.
The following sections will delve into these key reaction types with detailed experimental protocols and data presented in a structured format.
Key Chemical Transformations
Condensation Reactions
Condensation reactions are fundamental to the synthetic utility of this compound, allowing for the construction of complex molecular architectures.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base, to yield an α,β-unsaturated product. This reaction is pivotal for creating carbon-carbon double bonds.
Experimental Protocol: Proposed Knoevenagel Condensation with Malononitrile
-
Materials:
-
This compound (1.0 mmol, 188.23 mg)
-
Malononitrile (1.1 mmol, 72.67 mg)
-
Piperidine (0.2 mmol, 0.02 mL)
-
Ethanol (10 mL)
-
-
Procedure:
-
To a solution of this compound in ethanol, add malononitrile.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Table 1: Representative Yields for Knoevenagel Condensation of N-Substituted-2-formylbenzimidazoles with Active Methylene Compounds
| N-Substituent | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |
| Methyl | Malononitrile | NaOH | - | High (not specified) | Analogy from[2] |
| H | Malononitrile | NaOH | - | High (not specified) | Analogy from[2] |
Logical Workflow for Knoevenagel Condensation
Caption: Workflow for Knoevenagel Condensation.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide. This reaction is highly valuable for introducing a vinyl group at the 2-position of the benzimidazole ring.
Experimental Protocol: Proposed Wittig Reaction with Benzyltriphenylphosphonium Chloride
-
Materials:
-
This compound (1.0 mmol, 188.23 mg)
-
Benzyltriphenylphosphonium chloride (1.1 mmol, 427.9 mg)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
-
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride portion-wise at 0 °C.
-
Stir the resulting orange-red ylide solution at room temperature for 1 hour.
-
Cool the solution back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 2: Representative Yields for Wittig Reaction of Related Aldehydes
| Aldehyde | Phosphonium Ylide | Base | Solvent | Yield (%) | Reference |
| 2-Hydroxybenzaldehyde | (Carbomethoxymethylene)triphenylphosphorane | K2CO3 | DMSO | High (not specified) | Analogy from |
General Mechanism of the Wittig Reaction
Caption: Mechanism of the Wittig Reaction.
Reduction of the Carbaldehyde Group
The aldehyde functionality can be readily reduced to a primary alcohol, providing a versatile intermediate for further functionalization.
Experimental Protocol: Reduction with Sodium Borohydride
-
Materials:
-
This compound (1.0 mmol, 188.23 mg)
-
Sodium borohydride (1.5 mmol, 56.7 mg)
-
Methanol (15 mL)
-
-
Procedure:
-
Dissolve this compound in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the careful addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.
-
Table 3: Common Reducing Agents for Aldehydes and Their Selectivity
| Reagent | Reducing Power | Functional Groups Reduced | Comments |
| Sodium Borohydride (NaBH4) | Mild | Aldehydes, Ketones | Commonly used, safe, and selective. |
| Lithium Aluminum Hydride (LiAlH4) | Strong | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides | Highly reactive, requires anhydrous conditions. |
Experimental Workflow for Aldehyde Reduction
Caption: Workflow for Aldehyde Reduction.
Oxidation of the Carbaldehyde Group
Oxidation of the aldehyde group to a carboxylic acid is a key transformation, yielding a product with different physicochemical properties and potential for further derivatization, such as amide bond formation.
Experimental Protocol: Proposed Oxidation to Carboxylic Acid
-
Materials:
-
This compound (1.0 mmol, 188.23 mg)
-
Potassium permanganate (KMnO4) (1.2 mmol, 189.6 mg)
-
Acetone/Water (1:1 mixture, 20 mL)
-
Sodium bisulfite (NaHSO3)
-
-
Procedure:
-
Dissolve this compound in an acetone/water mixture.
-
Cool the solution to 0 °C.
-
Slowly add a solution of potassium permanganate in water to the stirred reaction mixture.
-
Stir at room temperature until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the reaction mixture to remove the manganese dioxide.
-
Decolorize the filtrate by adding a small amount of sodium bisulfite.
-
Acidify the solution with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
Table 4: Common Oxidizing Agents for Aldehydes
| Reagent | Conditions | Comments |
| Potassium Permanganate (KMnO4) | Basic or neutral | Strong oxidizing agent. |
| Jones Reagent (CrO3/H2SO4) | Acidic | Strong oxidizing agent. |
| Tollens' Reagent ([Ag(NH3)2]+) | Basic | Mild, used as a qualitative test for aldehydes. |
Applications in Drug Development
The versatile reactivity of the carbaldehyde group in this compound makes it a valuable building block in the synthesis of novel therapeutic agents. The derivatives synthesized from this compound can be screened for a variety of biological activities. The benzimidazole scaffold is known to interact with various biological targets, and modifications at the 2-position can significantly influence the pharmacological profile.
Signaling Pathway Modulation (Hypothetical)
While no specific signaling pathways have been definitively associated with this compound, its derivatives could potentially modulate various cellular signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases. For instance, benzimidazole derivatives have been reported to target enzymes like kinases and polymerases, as well as interacting with DNA. Further research is required to elucidate the specific biological targets and mechanisms of action for derivatives of this compound.
General Drug Discovery Workflow
Caption: Drug Discovery Workflow.
Conclusion
This compound is a versatile synthetic intermediate with a rich chemical reactivity centered on its carbaldehyde group. The ability to undergo a wide range of transformations, including condensation, Wittig, reduction, and oxidation reactions, makes it a valuable starting material for the synthesis of diverse and complex molecules. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this compound in their synthetic endeavors, particularly in the field of drug discovery and development. Further exploration of the biological activities of its derivatives is warranted to unlock their full therapeutic potential.
References
The Isopropyl Group: A Key Modulator of Physicochemical and Biological Properties in 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic substitution on this heterocyclic system allows for the fine-tuning of a molecule's properties to enhance its biological activity. This technical guide delves into the pivotal role of the N-1 isopropyl group in defining the characteristics of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde, a compound of interest in drug discovery.
Physicochemical Properties: The Isopropyl Influence
The introduction of an isopropyl group at the N-1 position of the benzimidazole ring significantly impacts the molecule's physicochemical profile. These changes are critical in determining its pharmacokinetic and pharmacodynamic behavior.
Lipophilicity and Solubility: The isopropyl group, being a small, branched alkyl chain, moderately increases the lipophilicity of the benzimidazole core. This increased lipophilicity, often correlated with a higher octanol-water partition coefficient (logP), can enhance the molecule's ability to permeate biological membranes, a crucial factor for oral bioavailability and cell penetration. However, this increase in lipid solubility is often accompanied by a decrease in aqueous solubility.
Steric Hindrance: The branched nature of the isopropyl group introduces steric bulk around the N-1 position. This steric hindrance can influence the molecule's conformation and its ability to interact with biological targets. It can restrict the rotation of the bond between the nitrogen and the isopropyl group, potentially locking the molecule into a specific orientation that is either favorable or unfavorable for binding to a target protein.
Electronic Effects: The isopropyl group is an electron-donating group through inductive effects. This can subtly influence the electron density of the benzimidazole ring system, which may affect its reactivity and the strength of its interactions with biological macromolecules.
| Property | Value (Benzimidazole) | Predicted Influence of Isopropyl Group |
| Molecular Formula | C₇H₆N₂ | C₁₁H₁₂N₂O |
| Molecular Weight | 118.14 g/mol | 188.23 g/mol |
| Melting Point | 170-172 °C | Likely lower due to disruption of crystal packing |
| logP (Octanol/Water) | 1.32[1] | Increased |
| Aqueous Solubility | Sparingly soluble | Decreased |
The Role in Biological Activity: A Structure-Activity Relationship Perspective
The N-1 substituent on the benzimidazole ring is a well-established determinant of biological activity.[2][3] The isopropyl group in this compound is anticipated to modulate its therapeutic potential in several ways.
Enhanced Target Binding: The increased lipophilicity conferred by the isopropyl group can promote hydrophobic interactions with the binding pockets of target proteins. Many enzymatic active sites and receptor binding domains have hydrophobic regions, and the isopropyl group can favorably occupy these spaces, leading to enhanced binding affinity and potency.
Modulation of Metabolism: The steric hindrance provided by the isopropyl group can protect the benzimidazole core from metabolic enzymes, such as cytochrome P450s. This can lead to a longer biological half-life and improved pharmacokinetic profile.
Anticipated Biological Activities: Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4] The presence of the N-isopropyl group, in conjunction with the 2-carbaldehyde moiety, can be hypothesized to contribute to these activities. For instance, in the context of anticancer activity, the lipophilicity and steric bulk of the isopropyl group could enhance interactions with targets like tubulin or kinases.[5] The 2-carbaldehyde group can act as a reactive center, potentially forming covalent bonds with target proteins or participating in hydrogen bonding interactions.
While specific IC₅₀ values for this compound are not available, the table below presents data for related benzimidazole derivatives to illustrate the potential range of activities.
| Compound Class | Biological Activity | Target Organism/Cell Line | IC₅₀ (µM) |
| N-alkylated-2-phenyl-1H-benzimidazoles | Anticancer | MDA-MB-231 | 16.38 - >100 |
| Benzimidazole-triazole hybrids | Anticancer | HCT-116, HepG2, MCF-7, HeLa | 3.87 - 8.34 |
| 2-substituted benzimidazoles | Antibacterial | Staphylococcus aureus | MIC: 0.39 - 0.78 µg/mL |
| 2-substituted benzimidazoles | Antifungal | Candida strains | MIC: 104.6 - 151.78 µg/mL |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly published. However, based on established methodologies for similar benzimidazole derivatives, the following protocols can be proposed.
Synthesis of this compound
A plausible synthetic route involves a two-step process: N-alkylation of a suitable benzimidazole precursor followed by formylation at the C-2 position.
Step 1: N-Isopropylation of 2-(hydroxymethyl)-1H-benzimidazole
-
To a solution of 2-(hydroxymethyl)-1H-benzimidazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-isopropyl-1H-benzimidazol-2-yl)methanol.
Step 2: Oxidation to this compound
-
Dissolve (1-isopropyl-1H-benzimidazol-2-yl)methanol (1 equivalent) in a suitable solvent like dichloromethane (DCM).
-
Add an oxidizing agent such as pyridinium chlorochromate (PCC, 1.5 equivalents) or manganese dioxide (MnO₂, 5 equivalents).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in culture medium to achieve a range of final concentrations. Add the compound dilutions to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Proposed workflow for the synthesis and biological evaluation.
Caption: Potential signaling pathways targeted by benzimidazole derivatives.
References
- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unveiling the Therapeutic Potential: A Technical Guide to Novel Benzimidazole-2-Carbaldehydes and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1] Among its many variations, novel derivatives of benzimidazole-2-carbaldehyde are emerging as a promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory potential of these compounds. It includes detailed experimental protocols, quantitative biological data, and visual representations of key molecular pathways and experimental workflows to support further investigation and drug development in this area.
Synthesis of Benzimidazole-2-Carbaldehyde and Its Derivatives
The foundational structure, benzimidazole-2-carbaldehyde, serves as a versatile starting material for the synthesis of a multitude of derivatives. A common and efficient method for its synthesis involves the reaction of o-phenylenediamine with appropriate reagents under specific conditions.[2][3] The aldehyde functional group at the 2-position is a key feature, acting as a reactive handle for the facile synthesis of various derivatives, most notably Schiff bases, through condensation reactions with primary amines.[4][5]
General Synthesis Protocol for Benzimidazole-2-Carbaldehyde Schiff Bases:
A typical synthesis involves the refluxing of an ethanolic solution of benzimidazole-2-carbaldehyde with a substituted amine.[4] This straightforward one-pot reaction yields the corresponding Schiff base, which can then be purified and characterized using standard analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]
Anticancer Activity
Derivatives of benzimidazole-2-carbaldehyde have demonstrated significant potential as anticancer agents. Their mechanism of action is believed to be multifaceted, involving the inhibition of key cellular processes such as tubulin polymerization, DNA replication, and the modulation of critical signaling pathways.[1]
Quantitative Anticancer Data
The in vitro cytotoxic activity of novel benzimidazole-2-carbaldehyde derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells, is a key metric for quantifying anticancer potency.
Table 1: In Vitro Anticancer Activity of Novel Benzimidazole-2-Carbaldehyde Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound A | Schiff Base | HCT-116 (Colon) | 8.5 | [6] |
| Compound B | Schiff Base | MCF-7 (Breast) | 12.3 | [6] |
| Compound C | Thiosemicarbazone | HL-60 (Leukemia) | 5.2 | [7][8] |
| Compound D | Thiosemicarbazone | U-937 (Lymphoma) | 7.8 | [8] |
| Compound E | Metal Complex (Pd) | A-2780 (Ovarian) | 3.1 | [9] |
| Compound F | Metal Complex (Pt) | DU-145 (Prostate) | 4.5 | [9] |
Note: The specific structures of the compounds are detailed in the referenced literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of novel compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
MTT Assay Experimental Workflow
Potential Signaling Pathways in Cancer
Benzimidazole derivatives are known to interfere with several signaling pathways that are crucial for cancer cell proliferation and survival.[1] While specific pathways for benzimidazole-2-carbaldehyde derivatives are still under investigation, potential targets include the PI3K/AKT/mTOR and MAPK signaling pathways, which are frequently dysregulated in various cancers.[1] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Potential Anticancer Signaling Pathway Inhibition
Antimicrobial Activity
Novel Schiff bases derived from benzimidazole-2-carbaldehyde have exhibited promising activity against a range of pathogenic bacteria and fungi.[4][5] The imine group (-C=N-) in the Schiff base structure is often crucial for their antimicrobial efficacy.
Quantitative Antimicrobial Data
The antimicrobial activity of these compounds is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: In Vitro Antimicrobial Activity of Benzimidazole-2-Carbaldehyde Schiff Bases
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Compound G | Schiff Base | Staphylococcus aureus | 31.2 | [4] |
| Compound H | Schiff Base | Escherichia coli | 7.8 | [4] |
| Compound I | Schiff Base | Klebsiella pneumoniae | 7.8 | [4] |
| Compound J | Schiff Base | Aspergillus flavus | 7.8 (MFC) | [4] |
| Compound K | Schiff Base | Aspergillus carbonarius | 15.6 (MFC) | [4] |
| Compound L | Metal Complex (Cu) | Candida albicans | 12.5 | [10][11] |
MFC: Minimum Fungicidal Concentration Note: The specific structures of the compounds are detailed in the referenced literature.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Standard antibiotic (positive control)
-
Inoculum suspension standardized to 0.5 McFarland
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Broth Microdilution Workflow for MIC Determination
Anti-inflammatory Activity
Potential Anti-inflammatory Mechanism
The anti-inflammatory effects of these compounds are likely mediated by their ability to block the enzymatic activity of COX-1 and COX-2, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.
Potential Anti-inflammatory Mechanism of Action
Conclusion and Future Directions
Novel benzimidazole-2-carbaldehydes and their derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The data presented in this guide highlight their significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further preclinical and clinical investigation. Future research should focus on expanding the library of these derivatives, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to translate their therapeutic potential into clinical applications.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zenodo.org [zenodo.org]
- 9. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eresearchco.com [eresearchco.com]
- 11. sciencepub.net [sciencepub.net]
- 12. [PDF] SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME BENZIMIDAZOLE-2-CARBOXYLIC ACIDS | Semantic Scholar [semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Isopropyl-1H-benzimidazole-2-carbaldehyde as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isopropyl-1H-benzimidazole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the landscape of organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural framework, featuring a benzimidazole core substituted with an isopropyl group at the N1-position and a formyl group at the C2-position, offers a reactive handle for the construction of a diverse array of complex molecules. The benzimidazole moiety is a recognized "privileged scaffold" in drug discovery, being a core component in numerous FDA-approved pharmaceuticals.[1] This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutic agents.
Introduction
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in the design of bioactive compounds.[1] Its structural similarity to naturally occurring purines allows for favorable interactions with various biological targets. The introduction of an isopropyl group at the N1-position can enhance lipophilicity and modulate the steric and electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile. The aldehyde functionality at the C2-position is a key reactive site, enabling a wide range of chemical transformations for the elaboration of the benzimidazole scaffold.
This technical guide aims to provide researchers and drug development professionals with a detailed resource on this compound, covering its synthesis, physicochemical properties, and its application in the synthesis of molecules with potential therapeutic value.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. While a specific melting point is not consistently reported in publicly available literature, it is known to be a solid at room temperature.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₁H₁₂N₂O | [3][4] |
| Molecular Weight | 188.23 g/mol | [3][4] |
| Appearance | Solid | [2] |
| CAS Number | 339547-40-9 | [3] |
| SMILES | CC(C)N1C2=CC=CC=C2N=C1C=O | [3] |
| InChI Key | GHWMKMLXYMLFPR-UHFFFAOYSA-N | [2] |
Synthesis
Caption: Plausible synthetic pathways to this compound.
General Experimental Protocol for N-Alkylation (Hypothetical)
This protocol is a general representation and may require optimization.
-
To a solution of 2-formyl-1H-benzimidazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-iodopropane or 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Experimental Protocol for Oxidation (Hypothetical)
This protocol is a general representation and may require optimization.
-
Dissolve (1-isopropyl-1H-benzimidazol-2-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Add an oxidizing agent such as manganese dioxide (MnO₂, 5-10 eq) or pyridinium chlorochromate (PCC, 1.5 eq) in portions.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the oxidizing agent and its byproducts.
-
Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Key Signals |
| ¹H NMR | δ ~10.0-10.5 ppm (s, 1H, -CHO), δ ~7.3-8.0 ppm (m, 4H, Ar-H), δ ~4.8-5.2 ppm (septet, 1H, -CH(CH₃)₂), δ ~1.6-1.8 ppm (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR | δ ~185-190 ppm (C=O), δ ~140-155 ppm (Ar-C), δ ~110-135 ppm (Ar-C), δ ~48-52 ppm (-CH(CH₃)₂), δ ~20-23 ppm (-CH(CH₃)₂) |
| IR (cm⁻¹) | ~2820, 2720 (C-H stretch of aldehyde), ~1690-1710 (C=O stretch of aldehyde), ~1600, 1450 (C=C and C=N aromatic stretching) |
| Mass Spec (EI) | M⁺ at m/z 188, fragments corresponding to loss of -CHO, -CH(CH₃)₂, and isopropyl group. |
Applications in Organic Synthesis
The aldehyde functionality of this compound makes it a valuable precursor for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures.
References
Unlocking Novel Chemistries: An In-depth Technical Guide to New Reaction Pathways for 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing novel synthetic routes and reaction pathways for the versatile building block, 1-Isopropyl-1H-benzimidazole-2-carbaldehyde. This document provides a survey of potential transformations, including multicomponent reactions and the synthesis of fused heterocyclic systems, opening new avenues for the creation of diverse molecular architectures with significant potential in medicinal chemistry and materials science.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. The benzimidazole core is a privileged scaffold in medicinal chemistry, and the presence of a reactive aldehyde group at the 2-position, along with the N-isopropyl substituent, offers a unique handle for further molecular elaboration. This guide explores emerging reaction pathways that leverage this reactivity to construct novel and complex chemical entities.
I. Multicomponent Reactions: A Gateway to Molecular Diversity
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. This compound is an ideal aldehyde component for various MCRs, leading to the rapid generation of compound libraries for screening and drug discovery.
A. Passerini Reaction
The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. Utilizing this compound in this reaction is anticipated to yield novel peptidomimetic structures with potential therapeutic applications.
Proposed Reaction Scheme:
Caption: Proposed Passerini reaction pathway.
Experimental Protocol (General):
A general procedure for the Passerini reaction involves the equimolar mixing of the aldehyde, carboxylic acid, and isocyanide in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques like column chromatography.
| Reactant | Molar Ratio |
| This compound | 1 |
| Carboxylic Acid | 1 |
| Isocyanide | 1 |
Table 1: Stoichiometry for the Passerini Reaction.
B. Ugi Reaction
The Ugi four-component reaction is a powerful tool for the synthesis of α-aminoacyl amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. The incorporation of the this compound moiety via the Ugi reaction can lead to the generation of diverse libraries of complex, drug-like molecules.
Proposed Reaction Scheme:
Caption: Proposed Ugi four-component reaction.
Experimental Protocol (General):
In a typical Ugi reaction, the aldehyde and amine are first stirred in a suitable solvent (e.g., methanol) to form the corresponding imine. Subsequently, the carboxylic acid and isocyanide are added, and the reaction mixture is stirred at room temperature until completion. Purification is generally achieved by chromatography.
| Reactant | Molar Ratio |
| This compound | 1 |
| Amine | 1 |
| Carboxylic Acid | 1 |
| Isocyanide | 1 |
Table 2: Stoichiometry for the Ugi Reaction.
II. Synthesis of Fused Heterocyclic Systems
The aldehyde functionality of this compound serves as a versatile handle for the construction of fused polycyclic frameworks, which are of significant interest in materials science and medicinal chemistry.
A. Synthesis of Pyrimido[1,2-a]benzimidazoles
The reaction of benzimidazole derivatives with β-dicarbonyl compounds or their equivalents is a known method for the synthesis of pyrimido[1,2-a]benzimidazoles. A plausible novel pathway involves a three-component reaction of this compound with a β-ketoester and urea or thiourea, analogous to the Biginelli reaction.
Proposed Reaction Scheme:
Caption: Proposed Biginelli-like reaction for pyrimido[1,2-a]benzimidazoles.
Experimental Protocol (General):
This one-pot synthesis would typically involve heating a mixture of the aldehyde, β-ketoester, and urea (or thiourea) in the presence of a catalyst, such as a Lewis acid or a Brønsted acid, in a suitable solvent like ethanol or acetic acid.
| Reactant | Molar Ratio |
| This compound | 1 |
| β-Ketoester | 1 |
| Urea or Thiourea | 1.5 |
Table 3: Stoichiometry for the Biginelli-like Reaction.
B. Synthesis of Benzimidazole-FUsed 1,2,3-Triazoles
A promising avenue for novel functionalization involves the synthesis of hybrid molecules containing both the benzimidazole and 1,2,3-triazole moieties. This can be achieved through a multi-step sequence starting from a modified benzaldehyde. While not a direct reaction of the aldehyde, this pathway highlights its utility as a precursor. A plausible route involves the condensation of a 4-azidobenzaldehyde with N-isopropyl-o-phenylenediamine to form an azido-functionalized benzimidazole, followed by a click reaction with an alkyne. Alternatively, a more direct, albeit less explored, approach could involve the reaction of this compound with a suitable azide-containing reagent in a cycloaddition-type reaction.
Conceptual Workflow for Benzimidazole-Triazole Hybrids:
Caption: Conceptual workflows for benzimidazole-triazole synthesis.
Conclusion
The reactivity of this compound presents a wealth of opportunities for the discovery and development of new chemical entities. The exploration of multicomponent reactions like the Passerini and Ugi reactions, as well as the synthesis of fused heterocyclic systems such as pyrimido[1,2-a]benzimidazoles, offers promising strategies for generating molecular diversity. Further research into these and other novel reaction pathways will undoubtedly unlock the full potential of this versatile building block for applications in drug discovery, materials science, and beyond. This guide serves as a foundational resource to inspire and direct these future investigations.
Technical Guide: Stability and Degradation Profile of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document presents a hypothetical stability and degradation profile for 1-Isopropyl-1H-benzimidazole-2-carbaldehyde. The experimental data and degradation pathways are projected based on established principles of forced degradation studies and the known chemical behavior of benzimidazole and aldehyde functional groups, as specific experimental data for this compound is not publicly available. The methodologies described are based on standard international guidelines.
Introduction
This compound is a heterocyclic compound featuring a benzimidazole core, which is a privileged structure in medicinal chemistry. Understanding the chemical stability of such molecules is critical for the development of safe, effective, and stable pharmaceutical products. Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies under ICH guidelines (e.g., Q1A(R2)).[1][2][3]
This guide outlines a comprehensive approach to assessing the stability and degradation profile of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.
Hypothetical Degradation Profile Summary
Forced degradation studies are designed to accelerate the degradation process to predict the compound's stability over time.[1][2][4] The goal is typically to achieve 5-20% degradation to ensure that primary degradation products are formed without excessive secondary degradation.[1][5] The following tables summarize the projected quantitative outcomes of a forced degradation study on this compound.
Table 1: Summary of Forced Degradation under Hydrolytic Conditions
| Condition | Reagent | Time (hrs) | Temperature | % Degradation (Hypothetical) | Major Degradants (Proposed) |
| Acidic | 0.1 M HCl | 24 | 60°C | ~15% | 1-Isopropyl-1H-benzimidazole-2-carboxylic acid |
| Neutral | Purified Water | 72 | 60°C | < 2% | Negligible degradation |
| Basic | 0.1 M NaOH | 8 | 60°C | ~18% | 1-Isopropyl-1H-benzimidazole, Formic Acid |
Table 2: Summary of Forced Degradation under Oxidative, Photolytic, and Thermal Stress
| Condition | Reagent/Source | Time (hrs) | Temperature | % Degradation (Hypothetical) | Major Degradants (Proposed) |
| Oxidative | 3% H₂O₂ | 12 | 25°C | ~20% | 1-Isopropyl-1H-benzimidazole-2-carboxylic acid |
| Photolytic | ICH Option 1¹ | - | 25°C | ~12% (in solution) | Products of photo-oxidation/rearrangement |
| Thermal (Dry Heat) | Oven | 72 | 80°C | < 5% | Minor unspecified degradants |
¹ICH Option 1: Exposure to not less than 1.2 million lux hours and 200 watt hours/square meter.[2][5]
Proposed Degradation Pathways
Based on the chemical structure, the primary sites susceptible to degradation are the aldehyde group at the C2 position and potentially the N-isopropyl group under harsh conditions. The benzimidazole ring itself is generally stable but can be susceptible to oxidation.[6]
Oxidative Degradation Pathway
The aldehyde group is readily susceptible to oxidation, leading to the formation of the corresponding carboxylic acid. This is a common degradation pathway for aldehyde-containing compounds.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. apps.dtic.mil [apps.dtic.mil]
Methodological & Application
Application Note: A Two-Step Protocol for the Synthesis of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2][3] The synthesis of specifically substituted benzimidazoles is therefore of great interest to researchers. This application note provides a detailed, two-step protocol for the synthesis of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde, a potentially valuable building block for the development of novel therapeutic agents. The synthesis commences with the reaction of o-phenylenediamine with a glyoxal equivalent to form the benzimidazole-2-carbaldehyde scaffold, followed by N-alkylation to introduce the isopropyl group.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis protocol.
| Step | Reaction | Reagents & Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Formation of Benzimidazole-2-carbaldehyde Dimethyl Acetal | o-phenylenediamine, 4,4-dimethoxy-3-oxobutanoate, 1-butyl imidazolium trifluoroacetate (5 mol%) | - | 80 | 4-12 | ~95 |
| 2 | N-isopropylation | Benzimidazole-2-carbaldehyde, Isopropyl bromide, NaOH, Tetrabutylammonium bromide | - | 70-75 | 8 | ~75 |
Note: The yields are based on reported values for similar reactions and may vary depending on the specific experimental conditions.
Experimental Protocols
Step 1: Synthesis of 1H-benzimidazole-2-carbaldehyde
This procedure is adapted from a method for synthesizing benzimidazole 2-carboxaldehyde dimethyl acetal.[1]
Materials:
-
o-phenylenediamine
-
4,4-dimethoxy-3-oxobutanoate
-
1-butyl imidazolium trifluoroacetate (HBIm.TFA)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and 4,4-dimethoxy-3-oxobutanoate (1.0-1.2 eq).
-
Add a catalytic amount of 1-butyl imidazolium trifluoroacetate (5 mol%).
-
Heat the reaction mixture at 80°C with stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
To the crude benzimidazole 2-carboxaldehyde dimethyl acetal, add a solution of hydrochloric acid (e.g., 2 M HCl) and stir at room temperature to hydrolyze the acetal. Monitor the deprotection by TLC.
-
Once the hydrolysis is complete, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 1H-benzimidazole-2-carbaldehyde.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
This N-alkylation procedure is based on a general method for the alkylation of benzimidazoles.[4]
Materials:
-
1H-benzimidazole-2-carbaldehyde
-
Isopropyl bromide
-
Sodium hydroxide (powder)
-
Tetrabutylammonium bromide (TBAB)
-
Dilute hydrochloric acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, place 1H-benzimidazole-2-carbaldehyde (1.0 eq), isopropyl bromide (2.7 eq), tetrabutylammonium bromide (as a phase-transfer catalyst), and powdered sodium hydroxide (1.2 eq).
-
Heat the mixture to 70-75°C and stir under reflux for approximately 8 hours, or until TLC indicates the complete consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Distill off the excess isopropyl bromide.
-
Add dilute hydrochloric acid to neutralize the reaction mixture.
-
Collect the solid product by suction filtration.
-
Recrystallize the crude product from ethanol to obtain the purified this compound.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: 1-Isopropyl-1H-benzimidazole-2-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde as a key synthetic intermediate in the development of novel therapeutic agents. While direct biological activity data for this specific aldehyde is not extensively documented, its structural features make it a valuable building block for creating a diverse range of bioactive molecules, particularly Schiff base derivatives with potential antimicrobial and anticancer properties.
Overview of Medicinal Chemistry Applications
This compound serves as a crucial starting material for the synthesis of more complex molecules. The benzimidazole core is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives are known to exhibit a wide spectrum of biological activities, including:
-
Antimicrobial Activity: Benzimidazole derivatives have shown efficacy against various bacterial and fungal strains.
-
Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.
-
Antiparasitic Properties: The benzimidazole scaffold is a key component of several anthelmintic drugs.
The primary application of this compound in medicinal chemistry is its use in the synthesis of Schiff bases. The aldehyde functional group readily undergoes condensation reactions with primary amines to form imines (Schiff bases), allowing for the introduction of a wide variety of substituents and the generation of large compound libraries for biological screening.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent conversion to a representative Schiff base derivative, along with a general protocol for the evaluation of its biological activity.
Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from N-isopropyl-benzene-1,2-diamine.
Step 1: Synthesis of (1-Isopropyl-1H-benzimidazol-2-yl)methanol
-
Materials:
-
N-isopropyl-benzene-1,2-diamine
-
Glycolic acid
-
4M Hydrochloric acid
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of N-isopropyl-benzene-1,2-diamine (1 equivalent) in 4M hydrochloric acid, add glycolic acid (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until a pH of ~8 is reached.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield (1-Isopropyl-1H-benzimidazol-2-yl)methanol.
-
Step 2: Oxidation to this compound
-
Materials:
-
(1-Isopropyl-1H-benzimidazol-2-yl)methanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel
-
-
Procedure:
-
Dissolve (1-Isopropyl-1H-benzimidazol-2-yl)methanol (1 equivalent) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise to the solution while stirring at room temperature.
-
Stir the reaction mixture for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
Synthesis of a Representative Schiff Base Derivative
This protocol describes the synthesis of a Schiff base from this compound and 4-chloroaniline.
-
Materials:
-
This compound
-
4-chloroaniline
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add 4-chloroaniline (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure Schiff base.
-
Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic activity of synthesized benzimidazole derivatives against a cancer cell line (e.g., HeLa).
-
Materials:
-
HeLa (human cervical cancer) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized benzimidazole derivative (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed HeLa cells in 96-well plates at a density of 5 x 10³ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzimidazole derivative in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation
The following table presents hypothetical quantitative data for a series of Schiff base derivatives of this compound to illustrate how such data would be structured.
| Compound ID | R-Group on Amine | Anticancer Activity (IC50 in µM) vs. HeLa Cells | Antimicrobial Activity (MIC in µg/mL) vs. S. aureus |
| SB-1 | 4-chlorophenyl | 12.5 | 32 |
| SB-2 | 4-methoxyphenyl | 25.8 | 64 |
| SB-3 | 4-nitrophenyl | 8.2 | 16 |
| SB-4 | 2,4-dichlorophenyl | 5.1 | 8 |
| Doxorubicin | (Positive Control) | 0.5 | N/A |
| Ciprofloxacin | (Positive Control) | N/A | 2 |
Note: The data presented in this table is illustrative and intended for representational purposes only.
Visualizations
The following diagrams illustrate the synthetic workflow and a potential signaling pathway that could be targeted by benzimidazole derivatives.
Caption: Synthetic workflow for Schiff base derivatives.
Caption: Potential anticancer signaling pathway inhibition.
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial agents derived from 1-Isopropyl-1H-benzimidazole-2-carbaldehyde. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. This document outlines detailed protocols for the synthesis of Schiff base and chalcone derivatives, along with methodologies for assessing their antimicrobial efficacy.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse therapeutic properties, including antimicrobial, antiviral, and anticancer activities. The aldehyde functional group at the 2-position of the 1-isopropyl-1H-benzimidazole core serves as a versatile synthetic handle for the creation of a library of novel compounds. This document focuses on two key classes of derivatives: Schiff bases and chalcones, both of which are known to exhibit significant antimicrobial properties.
Synthesis of Antimicrobial Agents
The primary synthetic routes for deriving antimicrobial agents from this compound involve condensation reactions to form Schiff bases and Claisen-Schmidt condensation to yield chalcones.
Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation of an aldehyde with a primary amine. This reaction provides a straightforward method to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR).
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To this solution, add an equimolar amount (1.0 eq.) of the desired primary amine (e.g., a substituted aniline or an aliphatic amine).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-6 hours or reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol or another suitable solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture) to yield the pure Schiff base derivative.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Synthesis of Chalcone Derivatives
Chalcones, characterized by an α,β-unsaturated ketone system, are another class of compounds with well-documented antimicrobial activity. They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone in the presence of a base.
Experimental Protocol: General Procedure for the Synthesis of Chalcones
-
Preparation of Reactant Solution: In a flask, dissolve this compound (1.0 eq.) and a substituted acetophenone (1.0 eq.) in ethanol.
-
Base Addition: To this solution, add an aqueous solution of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), dropwise with constant stirring. The reaction is typically carried out at room temperature.
-
Reaction: Continue stirring the reaction mixture for 24-48 hours. Monitor the reaction progress using TLC.
-
Isolation: Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl). The precipitated solid is the crude chalcone.
-
Purification: Collect the solid by filtration, wash thoroughly with water until the washings are neutral to litmus paper, and then dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: Characterize the synthesized chalcones using FT-IR, ¹H-NMR, and Mass Spectrometry to confirm their chemical structure.
Antimicrobial Activity Evaluation
The synthesized compounds should be screened for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the antimicrobial potency.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 1000 µg/mL).
-
Microplate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of approximately 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum and no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24 hours for bacteria, 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data
While specific antimicrobial data for derivatives of this compound is not extensively available in the public domain, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for structurally similar benzimidazole-based Schiff bases and chalcones against various microbial strains. This data can serve as a valuable reference for anticipating the potential activity of newly synthesized compounds.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Structurally Similar Benzimidazole Schiff Base Derivatives
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| SB-1 | 12.5 | 25 | 50 | 100 | 25 |
| SB-2 | 6.25 | 12.5 | 25 | 50 | 12.5 |
| SB-3 | 25 | 50 | 100 | >100 | 50 |
| SB-4 | 12.5 | 12.5 | 50 | 50 | 25 |
| Ciprofloxacin | 1.0 | 0.5 | 0.25 | 1.0 | - |
| Fluconazole | - | - | - | - | 8.0 |
Note: SB-1 to SB-4 represent hypothetical structurally similar compounds for illustrative purposes. The data is compiled from various literature sources on benzimidazole Schiff bases.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Structurally Similar Benzimidazole Chalcone Derivatives
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| CH-1 | 8 | 16 | 32 | 64 | 16 |
| CH-2 | 4 | 8 | 16 | 32 | 8 |
| CH-3 | 16 | 32 | 64 | >128 | 32 |
| CH-4 | 8 | 8 | 32 | 32 | 16 |
| Ciprofloxacin | 1.0 | 0.5 | 0.25 | 1.0 | - |
| Fluconazole | - | - | - | - | 8.0 |
Note: CH-1 to CH-4 represent hypothetical structurally similar compounds for illustrative purposes. The data is compiled from various literature sources on benzimidazole chalcones.
Conclusion
The protocols and data presented in these application notes offer a solid framework for the synthesis and antimicrobial evaluation of novel agents derived from this compound. By systematically applying these methodologies, researchers can explore the vast chemical space around this promising scaffold and contribute to the development of new and effective antimicrobial therapies.
Application Notes and Protocols for 1-Isopropyl-1H-benzimidazole-2-carbaldehyde Derivatives as Potential Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the investigation of novel 1-isopropyl-1H-benzimidazole-2-carbaldehyde derivatives as potential anticancer agents. While specific data for this particular scaffold is emerging, the broader class of benzimidazole derivatives has shown significant promise in oncology.[1][2][3] This document outlines the prevailing mechanisms of action, key experimental protocols, and data presentation strategies based on established research on related benzimidazole compounds.
Introduction to Benzimidazoles in Oncology
The benzimidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural similarity to naturally occurring purine nucleotides.[1][3] This feature allows benzimidazole derivatives to interact with a variety of biological macromolecules, making them attractive candidates for drug development.[1] Numerous studies have demonstrated the diverse biological activities of benzimidazole derivatives, including their potential as anticancer therapeutics.[1][2] Their mechanisms of action are multifaceted and include disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[2][4]
Potential Anticancer Mechanisms of Benzimidazole Derivatives
Benzimidazole derivatives can exert their anticancer effects through several mechanisms:
-
Inhibition of Tubulin Polymerization: Certain benzimidazole compounds interfere with the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[1]
-
Kinase Inhibition: Many benzimidazole-based compounds act as inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR).[4][5][6]
-
Induction of Apoptosis: These derivatives can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[1][7][8] This can involve the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][8]
-
Cell Cycle Arrest: Benzimidazole derivatives have been shown to cause cell cycle arrest at different phases, such as G2/M or G1, preventing cancer cell proliferation.[4][7]
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives can insert themselves into the DNA helix or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[1]
Data Presentation: Summary of Quantitative Data
To facilitate the comparison of the anticancer activity of different this compound derivatives, all quantitative data should be summarized in clearly structured tables.
Table 1: In Vitro Cytotoxicity of Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| Derivative 1 | MCF-7 (Breast) | Value | Value |
| Derivative 1 | A549 (Lung) | Value | Value |
| Derivative 1 | HCT-116 (Colon) | Value | Value |
| Derivative 2 | MCF-7 (Breast) | Value | Value |
| Derivative 2 | A549 (Lung) | Value | Value |
| Derivative 2 | HCT-116 (Colon) | Value | Value |
Table 2: Cell Cycle Analysis of a Lead Benzimidazole Derivative
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | Value | Value | Value |
| Derivative X (IC50) | Value | Value | Value |
| Derivative X (2x IC50) | Value | Value | Value |
Table 3: Apoptosis Induction by a Lead Benzimidazole Derivative
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| Control | Value | Value | Value |
| Derivative X (IC50) | Value | Value | Value |
| Derivative X (2x IC50) | Value | Value | Value |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established practices for evaluating the anticancer potential of novel compounds.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the test compounds on various cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Appropriate cell culture media (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Culture: Maintain human cancer cell lines in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[1]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).[1]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the test compounds on the cell cycle progression of cancer cells.
Materials:
-
Cancer cells
-
Test compounds
-
6-well plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include untreated and vehicle-treated cells as controls.[4]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[1]
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by the test compounds.[7]
Materials:
-
Cancer cells
-
Test compounds
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include untreated and vehicle-treated cells as controls.[1][4]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[1]
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Visualizations
Signaling Pathway Diagram
Caption: Potential anticancer mechanisms of benzimidazole derivatives.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of anticancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Yield Synthesis of N-Substituted Benzimidazole-2-carbaldehydes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted benzimidazole-2-carbaldehydes are valuable precursors in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and the 2-carbaldehyde functional group serves as a versatile handle for a wide array of chemical transformations. These transformations include the synthesis of Schiff bases, reductive aminations, and the construction of more complex heterocyclic systems. This document provides detailed protocols for two high-yield synthetic methods for preparing these important intermediates, focusing on the oxidation of N-substituted-2-methylbenzimidazoles.
Method 1: Direct Oxidation of N-Substituted-2-methylbenzimidazoles
This is a robust and high-yielding two-step approach. The first step involves the synthesis of an N-substituted-2-methylbenzimidazole intermediate, which is then oxidized in the second step to the desired 2-carbaldehyde.
Step 1: Synthesis of N-Substituted-2-methylbenzimidazole Precursors
There are two primary routes to obtain the necessary precursors:
-
Route A: Condensation of N-substituted-1,2-phenylenediamines. This method involves the reaction of an appropriate N-substituted-1,2-phenylenediamine with acetic acid or acetic anhydride. It is a direct approach to forming the substituted benzimidazole core.
-
Route B: N-alkylation of 2-methylbenzimidazole. This is a versatile method for introducing a variety of substituents at the N1 position of the commercially available 2-methylbenzimidazole.
Step 2: Selenium Dioxide (Riley) Oxidation
The oxidation of the activated methyl group at the C2 position of the benzimidazole ring is effectively achieved using selenium dioxide (SeO₂). This classic method, known as the Riley oxidation, provides high yields of the corresponding carbaldehyde. Research on analogous N-heterocyclic systems, such as N-substituted carbostyrils, has demonstrated the efficiency of this transformation, with yields often exceeding 90%.[1] An improved variation of this method involves the use of tert-butyl hydroperoxide (TBHP) as a co-oxidant, which can lead to milder reaction conditions and enhanced selectivity for the aldehyde over the carboxylic acid.[2]
Quantitative Data Summary
The following table summarizes yields for the selenium dioxide oxidation of various N-substituted methyl-heterocycles, demonstrating the high efficiency of this method.
| Starting Material | N-Substituent | Product | Yield (%) | Reference |
| 1,4-Dimethylcarbostyril | Methyl | 1-Methyl-4-formylcarbostyril | 98% | [1] |
| 1-Ethyl-4-methylcarbostyril | Ethyl | 1-Ethyl-4-formylcarbostyril | 97% | [1] |
| 1-Benzyl-4-methylcarbostyril | Benzyl | 1-Benzyl-4-formylcarbostyril | 56% | [1] |
| N-benzylpropionimidamide HCl | Benzyl | 1-Benzyl-2-methyl-1H-imidazole-5-carbaldehyde | 90% | [3] |
Experimental Protocols
Protocol 1.1: Synthesis of 1-Benzyl-2-methyl-1H-benzimidazole (Precursor)
This protocol details the N-alkylation of 2-methylbenzimidazole (Route B).
Materials:
-
2-Methyl-1H-benzimidazole
-
Benzyl chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-1H-benzimidazole (1.0 equivalent) portionwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with saturated brine solution, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure 1-benzyl-2-methyl-1H-benzimidazole.
Protocol 1.2: Synthesis of 1-Benzyl-1H-benzimidazole-2-carbaldehyde (via SeO₂ Oxidation)
This protocol is adapted from high-yield procedures for analogous N-heterocycles.[1]
Materials:
-
1-Benzyl-2-methyl-1H-benzimidazole
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane or another suitable high-boiling solvent (e.g., xylene)
-
Benzene
-
Celite
Procedure:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 1-benzyl-2-methyl-1H-benzimidazole (1.0 equivalent).
-
Heat the flask in an oil bath to 140-150 °C to melt the starting material (if solid).
-
To the fused material or a solution in a high-boiling solvent like dioxane, add selenium dioxide (1.1 to 1.2 equivalents) portionwise over 15-20 minutes.
-
Heat the reaction mixture under reflux (typically 150-175 °C) for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture until it solidifies or becomes a slurry.
-
Add hot benzene to the reaction mass and heat to reflux to dissolve the product.
-
Filter the hot mixture through a pad of Celite to remove the black selenium byproduct.
-
Wash the filter cake with additional hot benzene.
-
Combine the filtrates, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., benzene or ethanol) or by column chromatography on silica gel to yield the pure 1-benzyl-1H-benzimidazole-2-carbaldehyde.
Method 2: Oxidation of N-Substituted-benzimidazole-2-methanols
An alternative high-yield strategy involves the synthesis of an N-substituted-(1H-benzo[d]imidazol-2-yl)methanol intermediate, followed by its oxidation to the carbaldehyde. This method avoids the use of toxic selenium dioxide.
Step 1: Synthesis of N-Substituted-(1H-benzo[d]imidazol-2-yl)methanol
This intermediate can be prepared by condensing an N-substituted-1,2-phenylenediamine with glycolic acid or by reducing an N-substituted-benzimidazole-2-carboxylic acid ester.
Step 2: Oxidation using Dess-Martin Periodinane (DMP)
Dess-Martin periodinane is a mild and highly efficient oxidizing agent for converting primary alcohols to aldehydes with high yields and minimal side reactions.
Quantitative Data Example
| Starting Material | N-Substituent | Oxidizing Agent | Product | Yield (%) | Reference |
| (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanol | Benzyl | Dess-Martin Periodinane | 1-Benzyl-1H-benzimidazole-2-carbaldehyde | High | [4] |
Experimental Protocols
Protocol 2.1: Synthesis of (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanol (Precursor)
Materials:
-
(1H-Benzo[d]imidazol-2-yl)methanol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (1H-benzo[d]imidazol-2-yl)methanol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield pure (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol.[4]
Protocol 2.2: Synthesis of 1-Benzyl-1H-benzimidazole-2-carbaldehyde (via DMP Oxidation)
Materials:
-
(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin Periodinane (1.2-1.5 equivalents) portionwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction to completion by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution.
-
Stir vigorously until the two layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by column chromatography on silica gel to obtain the pure 1-benzyl-1H-benzimidazole-2-carbaldehyde.[4]
Visualizations
Logical Workflow for Synthesis Method 1
Caption: Workflow for the N-alkylation and subsequent Riley oxidation.
Reaction Scheme for Synthesis Method 2
Caption: Alternative synthesis via N-benzylation and Dess-Martin oxidation.
References
- 1. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. WO2015005615A1 - Method for preparation of benzimidazole derivatives - Google Patents [patents.google.com]
- 4. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scaled-Up Production of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental setup and scaled-up production of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde, a key intermediate in the development of various therapeutic agents. This document outlines a robust two-step synthetic strategy, including N-isopropylation of a benzimidazole precursor followed by a Vilsmeier-Haack formylation, designed for pilot plant or industrial scale manufacturing.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including acting as tyrosine kinase inhibitors.[1][2] Specifically, they have been shown to target signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, which are crucial in cell proliferation and survival, and are often dysregulated in cancer.[3][4][5] The target molecule, this compound, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
This document provides a detailed methodology for the multi-kilogram scale synthesis of this compound, focusing on process efficiency, safety, and scalability.
Synthetic Strategy Overview
The scaled-up production of this compound is proposed via a two-step synthetic sequence starting from commercially available 2-methylbenzimidazole.
Step 1: N-Alkylation of 2-Methylbenzimidazole The first step involves the N-alkylation of 2-methylbenzimidazole with isopropyl halide in the presence of a base to yield 1-isopropyl-2-methyl-1H-benzimidazole.
Step 2: Oxidation of the 2-Methyl Group The subsequent step is the selective oxidation of the 2-methyl group of 1-isopropyl-2-methyl-1H-benzimidazole to the corresponding carbaldehyde. For large-scale production, a direct formylation approach using the Vilsmeier-Haack reaction on 1-isopropyl-1H-benzimidazole (which can be synthesized from N-isopropyl-o-phenylenediamine and formic acid) is a more direct and scalable alternative to the oxidation of the 2-methyl group. This document will focus on the N-isopropylation of a benzimidazole precursor followed by formylation.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 1-Isopropyl-1H-benzimidazole
This protocol details the N-isopropylation of benzimidazole.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Benzimidazole | C₇H₆N₂ | 118.14 | 1.0 |
| Isopropyl Bromide | C₃H₇Br | 122.99 | 1.5 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - |
Equipment:
-
100 L glass-lined reactor with overhead stirrer, temperature probe, and reflux condenser
-
Heating/cooling mantle
-
Nitrogen inlet
-
Addition funnel
-
Filtration unit (e.g., Nutsche filter)
-
Vacuum drying oven
Procedure:
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.
-
Charging Reagents: Charge the reactor with benzimidazole (5.0 kg, 42.3 mol) and potassium carbonate (11.7 kg, 84.6 mol).
-
Solvent Addition: Add N,N-Dimethylformamide (DMF, 50 L) to the reactor.
-
Heating: Start agitation and heat the mixture to 60-70 °C.
-
Isopropyl Bromide Addition: Slowly add isopropyl bromide (7.8 kg, 63.5 mol) to the reaction mixture over 2-3 hours using the addition funnel, maintaining the temperature between 60-70 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-12 hours).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and slowly quench by adding water (100 L).
-
Extraction: Extract the product with ethyl acetate (3 x 50 L).
-
Washing: Combine the organic layers and wash with brine (2 x 25 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-isopropyl-1H-benzimidazole.
Expected Yield: 80-90%
Protocol 2: Vilsmeier-Haack Formylation of 1-Isopropyl-1H-benzimidazole
This protocol describes the formylation at the C2 position of the benzimidazole ring.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 1-Isopropyl-1H-benzimidazole | C₁₀H₁₂N₂ | 160.22 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 3.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 10.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - |
Equipment:
-
100 L glass-lined reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling system (chiller)
-
Nitrogen inlet
-
Quenching vessel
-
Extraction and separation funnels
-
Rotary evaporator
-
Purification system (e.g., column chromatography setup for large scale)
Procedure:
-
Vilsmeier Reagent Preparation: In the 100 L reactor under a nitrogen atmosphere, cool N,N-Dimethylformamide (DMF, 25 L) to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃, 17.5 kg, 114.1 mol) via the addition funnel, maintaining the temperature below 10 °C. Stir the mixture for 1 hour at this temperature to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1-isopropyl-1H-benzimidazole (6.0 kg, 37.4 mol) in dichloromethane (DCM, 20 L) and add it slowly to the pre-formed Vilsmeier reagent, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC or HPLC.
-
Hydrolysis: Cool the reaction mixture to 0-5 °C and slowly pour it into a separate vessel containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 40 L).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Expected Yield: 65-75%
Protocol 3: Large-Scale Purification
Purification of the final product is crucial to meet the standards for drug development.
Method: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a large-scale chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
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Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
-
Method: Recrystallization
-
Solvent System: A mixture of ethanol and water can be effective.
-
Procedure:
-
Dissolve the crude or column-purified product in a minimal amount of hot ethanol.
-
If necessary, treat with activated charcoal to remove colored impurities and hot filter.
-
Slowly add water to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
-
Data Presentation
Table 1: Summary of Quantitative Data for Scaled-Up Synthesis
| Step | Reaction | Starting Material (Scale) | Key Reagents (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC) |
| 1 | N-Alkylation | Benzimidazole (5.0 kg) | Isopropyl Bromide (1.5), K₂CO₃ (2.0) | DMF | 60-70 | 8-12 | 80-90 | >95% |
| 2 | Formylation | 1-Isopropyl-1H-benzimidazole (6.0 kg) | POCl₃ (3.0), DMF (10.0) | DCM | 60-70 | 4-6 | 65-75 | >98% (after purification) |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Biological Activity of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde Derivatives
Disclaimer: Extensive literature searches did not yield specific experimental data for the biological activity of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde derivatives. The following application notes and protocols are based on established methodologies for the broader class of benzimidazole derivatives, which have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. These guidelines provide a comprehensive framework for investigating the biological potential of novel compounds such as this compound and its analogs.
Introduction to Benzimidazoles
The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized as a "privileged" pharmacophore due to its presence in a wide range of biologically active compounds.[1][2] Its structural similarity to naturally occurring purines allows benzimidazole derivatives to interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and antihypertensive effects.[2][3] The versatility of the benzimidazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological properties.[2]
This document provides detailed protocols for the in vitro evaluation of this compound derivatives for their potential anticancer, antimicrobial, and anti-inflammatory activities.
Section 1: Anticancer Activity Evaluation
Benzimidazole derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, disruption of DNA synthesis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[4][5]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent like DMSO. Serial dilutions are then made in the culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Treatment: The culture medium is replaced with the medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin) are included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| Derivative 1 | MCF-7 | [Insert Value] |
| Derivative 1 | A549 | [Insert Value] |
| Derivative 1 | HCT-116 | [Insert Value] |
| Doxorubicin | MCF-7 | [Insert Value] |
Experimental Workflow:
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound is typically achieved through a multi-step process. Two common routes are:
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Route A: Oxidation of an Alcohol Intermediate: This involves the initial formation of the benzimidazole core, followed by N-isopropylation, and finally, the oxidation of a 2-hydroxymethyl group to the desired carbaldehyde.
-
Route B: Direct Formylation: This route involves the N-isopropylation of a pre-formed benzimidazole ring, followed by the direct introduction of the formyl group at the 2-position, commonly via the Vilsmeier-Haack reaction.
Q2: I am experiencing low yields in the initial benzimidazole formation step. What are the likely causes?
A2: Low yields in the formation of the 2-(hydroxymethyl)benzimidazole precursor often stem from incomplete reaction or side reactions. Key factors to investigate include:
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Reaction Time and Temperature: Ensure the reaction is heated at reflux for a sufficient duration to drive the condensation to completion.
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Purity of Starting Materials: Impurities in the o-phenylenediamine or glycolic acid can interfere with the reaction.
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pH of the Reaction Mixture: The condensation is typically carried out under acidic conditions. Ensure the pH is optimal for the cyclization to occur.
Q3: My N-isopropylation step is inefficient. How can I improve the yield?
A3: Inefficient N-alkylation can be due to several factors:
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Choice of Base and Solvent: A strong base (e.g., NaOH, KOH) in a suitable solvent (e.g., DMF, DMSO) is crucial for the deprotonation of the benzimidazole nitrogen.
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Alkylating Agent: Ensure the isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) is fresh and used in a slight excess.
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Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the temperature is key to avoiding decomposition.
Q4: The oxidation of the 2-(hydroxymethyl) group to the aldehyde is giving me a mixture of products. What could be the issue?
A4: Over-oxidation to the carboxylic acid or incomplete reaction are common problems. To improve selectivity:
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Choice of Oxidizing Agent: Mild oxidizing agents like activated manganese dioxide (MnO₂) are preferred to minimize over-oxidation.
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Reaction Conditions: Control the reaction temperature and time carefully. Monitoring the reaction progress by TLC is highly recommended.
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Stoichiometry of the Oxidant: Using a carefully measured excess of the oxidizing agent can help drive the reaction to completion without significant side product formation.
Q5: I am attempting the Vilsmeier-Haack formylation and getting a complex mixture. What are the common pitfalls?
A5: The Vilsmeier-Haack reaction can be sensitive to reaction conditions:
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Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive. Ensure all glassware is dry and anhydrous solvents are used.
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Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C). The subsequent formylation reaction temperature should also be carefully controlled.
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Stoichiometry: An excess of the Vilsmeier reagent can lead to the formation of side products.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 2-(Hydroxymethyl)-1H-benzimidazole (Precursor)
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Increase reflux time and monitor reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal temperature | Ensure the reaction mixture is maintained at a consistent and appropriate reflux temperature. |
| Impure starting materials | Purify o-phenylenediamine and glycolic acid before use. |
| Incorrect pH | Verify the acidity of the reaction medium; it is crucial for the condensation reaction. |
Issue 2: Inefficient N-Isopropylation of 2-(Hydroxymethyl)benzimidazole
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation | Use a stronger base or increase the amount of base. Ensure the solvent is anhydrous. |
| Inactive alkylating agent | Use a fresh bottle of 2-bromopropane or 2-iodopropane. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for decomposition. |
| Formation of dialkylated product | Use a controlled amount of the alkylating agent and monitor the reaction closely. |
Issue 3: Poor Selectivity in the Oxidation of 2-(Hydroxymethyl)-1-isopropyl-1H-benzimidazole
| Possible Cause | Troubleshooting Step |
| Over-oxidation to carboxylic acid | Use a milder oxidizing agent like activated MnO₂. Reduce reaction time and/or temperature. |
| Incomplete reaction | Increase the stoichiometry of the oxidizing agent. Ensure the MnO₂ is freshly activated. |
| Decomposition of product | Perform the reaction at a lower temperature and monitor for product stability. |
Issue 4: Vilsmeier-Haack Formylation of 1-Isopropyl-1H-benzimidazole Fails or Gives Low Yield
| Possible Cause | Troubleshooting Step |
| Decomposition of Vilsmeier reagent | Ensure strict anhydrous conditions. Prepare the reagent at 0-5 °C and use it immediately. |
| Low reactivity of the substrate | Increase the reaction temperature after the initial addition. Use a slight excess of the Vilsmeier reagent. |
| Complex product mixture | Control the stoichiometry of the Vilsmeier reagent carefully. Maintain a low reaction temperature. |
| Hydrolysis of intermediate | Ensure a proper aqueous work-up to hydrolyze the iminium salt intermediate to the aldehyde. |
Quantitative Data Summary
The following tables provide representative data for yields and reaction conditions based on analogous transformations. Actual results may vary and require optimization.
Table 1: Representative Yields for the Synthesis of this compound
| Step | Reaction | Typical Yield Range (%) |
| 1 | Synthesis of 2-(Hydroxymethyl)-1H-benzimidazole | 70-85 |
| 2 | N-Isopropylation of 2-(Hydroxymethyl)benzimidazole | 60-80 |
| 3a | Oxidation to Aldehyde (Route A) | 50-75 |
| 3b | Vilsmeier-Haack Formylation (Route B) | 40-60 |
Table 2: Comparison of Reaction Conditions for Key Steps
| Step | Parameter | Condition A | Condition B |
| N-Isopropylation | Base | NaOH | K₂CO₃ |
| Solvent | DMF | Acetonitrile | |
| Temperature (°C) | 80-100 | Reflux | |
| Oxidation | Oxidant | Activated MnO₂ | PCC |
| Solvent | Dichloromethane | Dichloromethane | |
| Temperature (°C) | Room Temperature | Room Temperature | |
| Formylation | Reagent | POCl₃/DMF | Oxalyl chloride/DMF |
| Solvent | Dichloromethane | 1,2-Dichloroethane | |
| Temperature (°C) | 0 to 70 | 0 to Room Temp |
Experimental Protocols
Route A: Synthesis via Oxidation of an Alcohol Intermediate
Step 1: Synthesis of 2-(Hydroxymethyl)-1H-benzimidazole
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In a round-bottom flask, suspend o-phenylenediamine (1.0 eq) in 4 M hydrochloric acid.
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Add glycolic acid (1.1 eq) to the suspension.
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Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
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The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 2-(hydroxymethyl)-1H-benzimidazole.
Step 2: Synthesis of 2-(Hydroxymethyl)-1-isopropyl-1H-benzimidazole
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To a solution of 2-(hydroxymethyl)-1H-benzimidazole (1.0 eq) in anhydrous DMF, add powdered sodium hydroxide (1.2 eq) portion-wise at room temperature.
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Stir the mixture for 30 minutes.
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Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
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Heat the reaction to 80-90 °C and stir for 3-5 hours, monitoring by TLC.
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After completion, cool the mixture and pour it into ice-water.
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Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound by Oxidation
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Dissolve 2-(hydroxymethyl)-1-isopropyl-1H-benzimidazole (1.0 eq) in dichloromethane.
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Add activated manganese dioxide (5-10 eq) to the solution.
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Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
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Wash the Celite pad with dichloromethane.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify by column chromatography on silica gel to yield this compound.
Route B: Synthesis via Direct Formylation
(Steps 1 and 2 of this route involve the synthesis of 1-isopropyl-1H-benzimidazole, which can be achieved by first synthesizing 1H-benzimidazole from o-phenylenediamine and formic acid, followed by N-isopropylation as described in Route A, Step 2.)
Step 3: Vilsmeier-Haack Formylation of 1-Isopropyl-1H-benzimidazole
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In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF.
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Cool the flask to 0 °C in an ice-salt bath.
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Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the DMF, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
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Dissolve 1-isopropyl-1H-benzimidazole (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane.
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Add the solution of the benzimidazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
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Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the mixture with a cold aqueous solution of sodium hydroxide or sodium acetate to a pH of 6-7.
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Extract the product with ethyl acetate or dichloromethane.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for Route A: Oxidation of an alcohol intermediate.
Caption: Synthetic workflow for Route B: Direct formylation.
Caption: General troubleshooting workflow for low yield issues.
Common side products in the synthesis of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde and their prevention
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the synthesis of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format to help you navigate challenges during the synthesis.
Question: My reaction mixture turned dark brown or black upon adding the o-phenylenediamine derivative. What is the cause and how can I fix it?
Answer: A dark coloration is typically due to the oxidation of the o-phenylenediamine starting material, which is highly susceptible to air oxidation, leading to colored impurities.[1]
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Prevention:
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Run the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent contact with oxygen.[1]
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Use freshly purified or high-purity o-phenylenediamine for the reaction.
-
-
Remediation:
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If the crude product is colored, you can treat a solution of it with activated carbon to adsorb the colored impurities before filtration and subsequent purification steps.[1]
-
Question: My final product is a mixture containing a significant amount of a 1,2-disubstituted benzimidazole. How did this happen and how can I improve selectivity?
Answer: The formation of a 1,2-disubstituted benzimidazole is a common side product, which occurs when two molecules of an aldehyde react with one molecule of o-phenylenediamine.[1][2] This is particularly prevalent when using an aldehyde as the C2 source for the benzimidazole ring.
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Prevention:
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Stoichiometry Control: To favor the desired 2-substituted product, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine relative to the aldehyde.[1]
-
Solvent Choice: The reaction solvent can influence selectivity. Non-polar solvents like toluene may favor the formation of the 2-substituted product.[1]
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Catalyst Selection: Certain catalysts can promote the selective formation of the desired product. Conversely, some catalysts, like Er(OTf)3, have been shown to selectively produce double-condensation products with electron-rich aldehydes.[1][2] Careful selection is crucial.
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Question: The reaction seems to have stalled, and I'm isolating an intermediate instead of the final benzimidazole product. What could this intermediate be?
Answer: It is possible that the intermediate Schiff base, formed between the o-phenylenediamine and the aldehyde/carboxylic acid derivative, is stable under your reaction conditions and has not fully cyclized to form the benzimidazole ring.[1]
-
Prevention/Solution:
-
Reaction Conditions: Ensure the reaction temperature and time are sufficient for the intramolecular cyclization and dehydration to occur. Using acidic conditions, as in the Phillips-Ladenburg synthesis, can facilitate this step.[3]
-
Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting materials and the formation of the product. If an intermediate spot persists, consider extending the reaction time or increasing the temperature.
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Question: I am attempting to form the aldehyde by oxidizing 1-isopropyl-2-methyl-1H-benzimidazole, but the yield is low and I have multiple unidentified products. What are the potential side reactions?
Answer: Oxidation of the 2-methyl group is a viable route, but it can be complex. Side reactions may include:
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Over-oxidation: The desired aldehyde can be further oxidized to the corresponding carboxylic acid.
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Ring Oxidation/Rearrangement: Under certain oxidative conditions, the benzimidazole ring itself can be susceptible to attack, leading to rearranged products like spiro fused 5-imidazolones or other degradation products.[4]
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Prevention:
-
Mild Oxidizing Agents: Use a mild and selective oxidizing agent.
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Controlled Conditions: Carefully control the reaction temperature and stoichiometry of the oxidant to minimize over-oxidation.
-
Monitor Progress: Closely monitor the reaction via TLC or HPLC to stop it once the starting material is consumed and before significant side product formation occurs.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A typical synthesis involves a multi-step process:
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Benzimidazole Core Formation: Construction of the benzimidazole ring, often via the Phillips-Ladenburg condensation, by reacting an appropriate o-phenylenediamine with a C2-synthon like a carboxylic acid or its derivative.[3][5] For instance, reacting N-isopropyl-1,2-phenylenediamine with glyoxylic acid.
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N-Isopropylation: Introduction of the isopropyl group at the N1 position via alkylation with an isopropyl halide if not already incorporated in the starting diamine.[5]
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Aldehyde Formation: Introduction of the carbaldehyde group at the C2 position. This can be achieved by formylation of the N-isopropyl benzimidazole or by the oxidation of a precursor, such as a 2-methyl or 2-hydroxymethyl group.[5]
Q2: How can I purify the final product if side products are present?
A2: Several purification techniques can be employed:
-
Column Chromatography: This is the most common method for separating products with different polarities. You may need to screen various solvent systems (e.g., ethyl acetate/hexane) to achieve good separation.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can effectively remove impurities.
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Acid-Base Extraction: Benzimidazoles are basic. You can dissolve the crude mixture in an organic solvent and extract it with an acidic aqueous solution. The desired product will move to the aqueous layer. Neutralizing this layer will then precipitate the purified benzimidazole, leaving non-basic impurities behind in the organic layer.[1]
Q3: How can I monitor the progress of my benzimidazole synthesis reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture on a TLC plate alongside the starting materials. Develop the plate in a suitable eluent. The reaction is proceeding if the starting material spots diminish and a new product spot appears.[1]
Q4: What is the mechanism for the formation of the benzimidazole ring from an o-phenylenediamine and a carboxylic acid?
A4: The reaction, known as the Phillips-Ladenburg condensation, begins with the acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid. This is followed by an intramolecular cyclization where the second amino group attacks the newly formed amide carbonyl. The final step is a dehydration (loss of a water molecule) to form the aromatic benzimidazole ring system.[3]
Data Summary
The choice of reaction conditions can significantly impact the selectivity and yield of the desired 2-substituted benzimidazole over the 1,2-disubstituted side product.
| Condition | Parameter | Outcome Favoring 2-Substituted Product | Outcome Favoring 1,2-Disubstituted Side Product | Reference |
| Stoichiometry | Molar Ratio (Diamine:Aldehyde) | 1:1 or slight excess of diamine | 1:2 | [1][2] |
| Solvent | Polarity | Non-polar (e.g., Toluene) | Polar (e.g., Water-Ethanol) | [1] |
| Catalyst | Type | Absence of specific catalysts | Er(OTf)₃ (with electron-rich aldehydes) | [1][2] |
Experimental Protocols
Protocol: Synthesis of 1-Isopropyl-2-methyl-1H-benzimidazole (Intermediate)
This protocol is based on the condensation of N-isopropyl-o-phenylenediamine with acetic acid.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-isopropyl-o-phenylenediamine (1.0 eq) and 4 M hydrochloric acid.
-
Reagent Addition: Add acetic acid (1.1 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting diamine is consumed.
-
Workup: Cool the mixture to room temperature and then place it in an ice bath. Carefully neutralize the mixture by the dropwise addition of a concentrated ammonium hydroxide solution until the pH is basic (pH > 8).
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify further by column chromatography or recrystallization.
Protocol: Oxidation to this compound
This protocol describes the oxidation of the 2-methyl intermediate.
-
Setup: Dissolve 1-isopropyl-2-methyl-1H-benzimidazole (1.0 eq) in a suitable solvent (e.g., dioxane or acetic acid) in a round-bottom flask.
-
Oxidant Addition: Add a selective oxidizing agent, such as selenium dioxide (SeO₂), in a controlled manner.
-
Reaction: Heat the mixture (e.g., to reflux) for several hours, depending on the chosen solvent and oxidant.
-
Monitoring: Monitor the formation of the aldehyde and consumption of the starting material by TLC.
-
Workup: Upon completion, cool the reaction, filter to remove any solid byproducts (like elemental selenium), and neutralize the solution if acidic.
-
Extraction & Purification: Extract the product into an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the crude aldehyde using column chromatography.
Visualizations
Caption: Troubleshooting workflow for common synthesis issues.
Caption: General two-step synthesis pathway.
Caption: Formation of 1,2-disubstituted side product.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Oxidative reactions of tetrahydrobenzimidazole derivatives with N-sulfonyloxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 339547-40-9 [smolecule.com]
Purification challenges of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde and effective solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the purification of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities can arise from starting materials or side reactions during synthesis. Common impurities may include unreacted N-isopropyl-o-phenylenediamine, byproducts from the aldehyde installation step, and potentially over-alkylated or 1,2-disubstituted benzimidazole species. The presence of colored impurities often suggests oxidation of starting materials or intermediates.[1]
Q2: My purified product is still colored (yellow or brown). How can I remove these colored impurities?
A2: Persistent color in your product often indicates the presence of oxidized species or other highly conjugated impurities. An effective method to address this is treatment with activated carbon. During the recrystallization process, a small amount of activated carbon can be added to the hot solution to adsorb these colored impurities. After a brief period, the carbon is removed by hot filtration.[2]
Q3: I'm observing streaking or tailing of my compound during thin-layer chromatography (TLC) and column chromatography on silica gel. What is the cause and how can I fix it?
A3: Streaking or tailing on silica gel is a common issue for basic compounds like benzimidazoles due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide, to your eluent system.[1]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the recrystallization solvent or if the solution is cooled too rapidly. To encourage crystal formation, ensure a slow cooling process. If the problem persists, you may need to select a different solvent or a solvent system with a lower boiling point.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Recommended Solution |
| Compound degradation on silica gel | Some benzimidazole derivatives can be unstable on acidic silica gel.[2] Consider deactivating the silica gel with triethylamine as mentioned in the FAQs, or use an alternative stationary phase like alumina. |
| Improper solvent system | If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all. Optimize your solvent system using TLC before running the column. A gradient elution from a non-polar to a more polar solvent system is often effective. |
| Co-elution with impurities | If impurities have a similar polarity to your product, separation by standard column chromatography can be challenging. Consider using a different chromatographic technique, such as reverse-phase HPLC, or follow up with a recrystallization step. |
Problem 2: Product is Not Pure After Recrystallization
| Possible Cause | Recommended Solution |
| Inappropriate solvent choice | The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Perform a solvent screen with small amounts of your crude product to identify the optimal solvent or solvent pair. Common solvent systems for benzimidazoles include ethanol/water mixtures.[1] |
| Cooling the solution too quickly | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Incomplete removal of mother liquor | Ensure that the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration to remove any residual mother liquor containing impurities. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Silica Gel
This protocol provides a general method for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Hexanes
-
Ethyl Acetate
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: Develop a suitable solvent system for separation using TLC. A good starting point for benzimidazole derivatives is a mixture of hexanes and ethyl acetate. Add 0.1-1% TEA to the solvent system to prevent streaking. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Begin elution with the non-polar solvent system (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio). Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate or by adding methanol. A typical gradient might be from 0% to 10% methanol in DCM.[1]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol describes a general method for the recrystallization of this compound.
Materials:
-
Partially purified this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective for the recrystallization of benzimidazole derivatives.[1] The compound should be soluble in hot ethanol and less soluble in the cold ethanol/water mixture.
-
Dissolution: Place the partially purified compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for 5-10 minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Recrystallization workflow for purification.
Caption: Troubleshooting decision tree for purification.
References
Optimization of reaction conditions for the synthesis of benzimidazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazole derivatives?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivative) in what is known as the Phillips-Ladenburg reaction, or with an aldehyde, a method referred to as the Weidenhagen reaction.[1][2] Modern approaches often employ various catalysts to enhance yields and improve reaction conditions, sometimes incorporating principles of green chemistry to minimize environmental impact.[1][3]
Q2: My reaction is resulting in a low yield. What are the initial parameters I should investigate?
A2: Low yields are a frequent challenge in benzimidazole synthesis. The primary parameters to optimize are typically the choice of catalyst and solvent.[1] Reaction temperature and duration also play a critical role.[1] For example, conducting a screen of different solvents can significantly affect the outcome, with polar solvents like methanol and ethanol demonstrating high yields in certain catalytic systems.[1][4] In the absence of a catalyst, conversion rates can be low and reaction times significantly longer.[1][5]
Q3: How do I select the appropriate catalyst for my synthesis?
A3: Catalyst selection is contingent on your specific substrates and desired reaction conditions, such as temperature and solvent.[1] A range of options is available, from simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to more complex metal-based catalysts such as cobalt complexes, gold nanoparticles, and Lewis acids like Erbium(III) triflate (Er(OTf)₃).[1][6] For environmentally friendly approaches, heterogeneous catalysts like engineered MgO@DFNS are advantageous due to their ease of recovery and reuse.[1]
Q4: I am observing the formation of both 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve the selectivity?
A4: Achieving selectivity is a known challenge, particularly when using aldehydes.[7][8] The choice of catalyst and the electronic properties of the aldehyde are critical factors.[1] For instance, employing Er(OTf)₃ as a catalyst with electron-rich aldehydes can selectively yield 1,2-disubstituted products, while a 4:1 amine-to-aldehyde ratio in the absence of a catalyst can favor the 2-substituted product.[8]
Q5: What are some common causes of impurities and how can they be minimized?
A5: Impurities can arise from several sources, including poor quality starting materials and the oxidation of o-phenylenediamine, which can lead to colored byproducts.[7] To minimize these, ensure the purity of your starting materials, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7] Using o-phenylenediamine dihydrochloride can sometimes help in reducing the formation of colored impurities.[1]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low to No Product Formation | 1. Inactive or insufficient catalyst.[7] 2. Incorrect solvent choice.[7] 3. Inadequate reaction time or temperature. 4. Poor quality of starting materials.[7] | 1. Verify the activity of the catalyst and optimize its loading.[7] 2. Perform a solvent screen with solvents of varying polarity (e.g., Methanol, Ethanol, Acetonitrile, DMF, CHCl₃).[1] 3. Optimize the reaction temperature and monitor the reaction over time to determine the optimal duration.[1] 4. Ensure the purity of o-phenylenediamine and the aldehyde/carboxylic acid.[7] |
| Formation of Multiple Products/Side Products | 1. Formation of 1,2-disubstituted benzimidazoles as a side product.[7] 2. N-alkylation of the benzimidazole ring.[7] 3. Incomplete cyclization of the Schiff base intermediate.[7] 4. Oxidation of o-phenylenediamine.[7] | 1. Adjust the stoichiometry; a 1:1 ratio or a slight excess of o-phenylenediamine to aldehyde can favor the 2-substituted product.[7] 2. The choice of solvent can influence selectivity; non-polar solvents may favor the 2-substituted product.[7] 3. Certain catalysts can promote the selective formation of 2-substituted products with electron-rich aldehydes.[7] 4. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7] |
| Difficulties in Product Purification | 1. The desired product and impurities have similar polarities.[7] 2. The product is difficult to separate from the catalyst. 3. Presence of colored impurities. | 1. If separation by column chromatography is challenging, consider recrystallization from a suitable solvent. 2. Utilize a heterogeneous or recyclable catalyst (e.g., supported nanoparticles, MgO@DFNS) for easier separation.[1] 3. Using o-phenylenediamine dihydrochloride may reduce colored impurities.[1] For persistent color, treatment with activated carbon or potassium permanganate followed by sodium bisulfite can be effective.[9] |
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Benzimidazoles using Ammonium Chloride Catalyst[10]
-
To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 ml), add ammonium chloride (4 mmol).
-
Add the desired aldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for four hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid[11]
-
In a 250 ml round-bottomed flask, dissolve 27g of o-phenylenediamine and add 17.5g of formic acid.
-
Heat the mixture on a water bath at 100°C for 2 hours.
-
After cooling, slowly add a 10% sodium hydroxide solution with constant rotation of the flask until the mixture is just alkaline to litmus paper.
-
Filter the crude benzimidazole using a Buchner funnel, wash with ice-cold water, and drain well. Wash again with 25 ml of cold water.
-
For recrystallization, dissolve the crude product in 400 ml of boiling water, add 2g of decolorizing carbon, and digest for 15 minutes.
-
Filter the hot solution rapidly through a preheated Buchner funnel.
-
Cool the filtrate to approximately 10°C, filter the purified benzimidazole, wash with 25 ml of cold water, and dry at 100°C.
Data Presentation
Table 1: Effect of Different Catalysts on the Synthesis of 2-Phenyl-1H-benzo[d]imidazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Ethanol | Room Temp | 4 | 32 |
| 10 wt% MgO@DFNS | Ethanol | Room Temp | 4 | 95 |
| Co(acac)₂ | Methanol | Room Temp | 1 | 97 |
| NH₄Cl | CHCl₃ | Room Temp | 4 | 94 |
| Au/TiO₂ | Methanol | 25 | 18 | 99 |
Data compiled from multiple sources for illustrative comparison.[4][5][10][11]
Table 2: Synthesis of Various Benzimidazole Derivatives using Ammonium Chloride Catalyst [12]
| Aldehyde | Product | Time (hr) | Yield (%) | M.P (°C) |
| Benzaldehyde | 2-phenyl-1H-benzimidazole | 4 | 94 | 294 - 296 |
| 4-Hydroxybenzaldehyde | 4-(1H-benzimidazol-2-yl)phenol | 4 | 78 | 271 |
| 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-1H-benzimidazole | 4 | 85 | 285 |
| 4-Methylbenzaldehyde | 2-(4-methylphenyl)-1H-benzimidazole | 4 | 88 | 278 |
| 4-Nitrobenzaldehyde | 2-(4-nitrophenyl)-1H-benzimidazole | 4 | 92 | 316 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. thaiscience.info [thaiscience.info]
- 5. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jyoungpharm.org [jyoungpharm.org]
Overcoming steric hindrance in reactions with 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
Welcome to the technical support center for reactions involving 1-Isopropyl-1H-benzimidazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the steric hindrance of this substrate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, focusing on overcoming the steric hindrance presented by the isopropyl group at the N1 position.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | Steric Hindrance: The bulky isopropyl group is likely impeding the approach of the nucleophile to the aldehyde. | 1. Increase Reaction Temperature: Carefully increase the temperature to provide more energy to overcome the activation barrier. Monitor for decomposition. 2. Prolong Reaction Time: Allow the reaction to proceed for a longer duration (monitor by TLC or LC-MS). 3. Use a More Reactive Reagent: If applicable, switch to a more nucleophilic or electrophilic reagent. 4. Employ Microwave Irradiation: This can significantly accelerate reaction rates for sterically hindered substrates.[1] |
| Poor Nucleophilicity of Reagent | 1. Use a Stronger Base: For reactions involving deprotonation of the nucleophile, a stronger base can increase its concentration and reactivity. 2. Change Solvent: A more polar aprotic solvent (e.g., DMF, DMSO) can enhance the nucleophilicity of anionic reagents. | |
| Formation of Side Products / Low Yield | Decomposition at High Temperatures | If increasing the temperature leads to decomposition, consider alternative activation methods that do not require excessive heat. |
| Side Reactions of the Aldehyde | The aldehyde can undergo side reactions like self-condensation or oxidation. Ensure an inert atmosphere if the reaction is air-sensitive. | |
| Catalyst Inefficiency | The chosen catalyst may not be suitable for this sterically hindered substrate. | |
| Difficulty with Work-up and Purification | Emulsion Formation | The benzimidazole moiety can lead to emulsions during aqueous work-up. |
| Co-elution of Product and Starting Material | Similar polarities can make chromatographic separation challenging. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a sterically hindered substrate?
A1: The steric hindrance arises from the isopropyl group attached to the nitrogen atom at the 1-position of the benzimidazole ring. This bulky alkyl group restricts the space around the adjacent aldehyde at the 2-position, making it difficult for incoming reagents (nucleophiles) to access the carbonyl carbon.
Q2: What are the typical reactions that are challenging with this compound?
A2: Reactions that involve nucleophilic attack at the aldehyde carbonyl are most affected. This includes, but is not limited to, aldol condensations, Wittig reactions, Grignard reactions, and reductive aminations.[2]
Q3: Can I use standard reaction conditions for a Wittig reaction with this aldehyde?
A3: Standard Wittig conditions may result in low yields or require prolonged reaction times. It is advisable to use more reactive ylides (unstabilized or semi-stabilized) or to employ modified conditions such as the Horner-Wadsworth-Emmons reaction, which often offers better reactivity with hindered aldehydes.
Q4: Are there any catalysts that are particularly effective for reactions with this substrate?
A4: For certain transformations, specific catalysts can be highly effective. For example:
-
Chiral Phosphoric Acids (CPAs): Have shown success in enantioselective allylborations of sterically hindered aldehydes.[3][4]
-
N-Heterocyclic Carbenes (NHCs): Can be used to promote reactions via "umpolung" of the aldehyde's reactivity.[5]
-
Thiourea-based catalysts: Have been used in reductive etherification of hindered carbonyls.[6]
-
p-Toluenesulfonic acid (p-TSA): Can be an effective catalyst for the synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamines and aldehydes under solvent-free conditions.[7][8]
Q5: How can I improve the yield of a reductive amination using this compound?
A5: To improve yields in reductive amination:
-
Two-step procedure: First, form the imine by reacting the aldehyde with the amine, often with removal of water (e.g., using a Dean-Stark apparatus or molecular sieves). Then, in a separate step, reduce the purified imine.
-
Choice of reducing agent: Use a mild reducing agent like sodium triacetoxyborohydride (STAB), which is known to be effective for sterically hindered substrates and can be used in a one-pot reaction.
-
Lewis acid catalysis: The addition of a Lewis acid (e.g., Ti(OiPr)₄) can facilitate imine formation.
Experimental Protocols
Protocol 1: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
This protocol describes a one-pot reductive amination of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) and benzylamine (1.1 mmol) in anhydrous DCM (10 mL), add one drop of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Due to steric hindrance, the reaction may require 12-24 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons Olefination
This protocol is an alternative to the Wittig reaction for forming an alkene from the sterically hindered aldehyde.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), suspend NaH (1.2 mmol) in anhydrous THF (5 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.2 mmol) in anhydrous THF (5 mL) to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation
The following table presents hypothetical comparative yield data for a condensation reaction with aniline, illustrating the impact of different catalysts and conditions on overcoming steric hindrance.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 24 | 15 |
| 2 | p-TSA (10 mol%) | Toluene | Reflux | 12 | 65 |
| 3 | ZnO NPs (2 mol%) | Ethanol | 70 | 2 | 80 |
| 4 | None (Microwave) | DMF | 120 | 0.5 | 75 |
Note: This data is illustrative and intended to demonstrate potential trends in reactivity. Actual results may vary.
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: Troubleshooting workflow for low yield reactions.
Reaction Pathway: Catalytic Reductive Amination
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Preventing the oxidation of the aldehyde group in 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of the aldehyde group in 1-Isopropyl-1H-benzimidazole-2-carbaldehyde during their experiments.
Troubleshooting Guides
Issue: Degradation of this compound observed during or after synthesis.
Possible Cause: Oxidation of the aldehyde functional group to a carboxylic acid. Aromatic aldehydes are susceptible to oxidation, especially when exposed to air (oxygen), light, and elevated temperatures.
Troubleshooting Steps:
-
Reaction Environment:
-
Problem: The reaction is performed open to the atmosphere.
-
Solution: Conduct the synthesis under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen. Use of a Schlenk line or a glovebox is highly recommended for handling air-sensitive reagents and intermediates.
-
-
Solvent Purity:
-
Problem: Solvents may contain dissolved oxygen or peroxide impurities that can initiate oxidation.
-
Solution: Use freshly distilled or degassed solvents. Solvents can be degassed by sparging with an inert gas (e.g., nitrogen or argon) for an appropriate duration (a common guideline is 1 minute per 5 mL of solvent) or by the freeze-pump-thaw method.
-
-
Reaction Work-up and Purification:
-
Problem: Exposure to air and potential contaminants during extraction, washing, and chromatography.
-
Solution:
-
Minimize the duration of the work-up process.
-
Use degassed water and solvents for extractions and washes.
-
For purification via column chromatography, consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent to prevent acid-catalyzed degradation on the column.
-
If the primary impurity is the corresponding carboxylic acid, a mild basic wash (e.g., with a saturated sodium bicarbonate solution) can help remove it by converting the acid to its water-soluble salt.
-
-
-
Addition of Antioxidants:
-
Problem: Autoxidation catalyzed by trace impurities.
-
Solution: Consider the addition of a radical scavenger or antioxidant to the reaction mixture or during work-up. Butylated hydroxytoluene (BHT) is a common choice for stabilizing organic compounds.
-
Issue: The purified this compound degrades upon storage.
Possible Cause: Long-term exposure to atmospheric oxygen, light, and inappropriate temperatures leading to oxidation.
Troubleshooting Steps:
-
Storage Atmosphere:
-
Problem: Stored in a vial with air in the headspace.
-
Solution: Store the compound under an inert atmosphere. After placing the compound in a suitable vial, flush the headspace with nitrogen or argon before sealing. For long-term storage, consider using a glovebox for packaging.
-
-
Storage Container:
-
Problem: Stored in a clear glass vial.
-
Solution: Use an amber glass vial or a container wrapped in aluminum foil to protect the compound from light, which can catalyze oxidation.
-
-
Storage Temperature:
-
Problem: Stored at room temperature.
-
Solution: Store the compound in a cool environment. Refrigeration (2-8 °C) is generally recommended. For very long-term storage, freezing may be an option, but ensure the compound is in a tightly sealed container to prevent moisture condensation upon removal.
-
-
Use of Stabilizers:
-
Problem: The neat compound or its solution is unstable.
-
Solution: If storing in solution, use a degassed, anhydrous solvent. The addition of a small amount of an antioxidant like BHT can also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary oxidation product of this compound?
A1: The primary oxidation product is 1-Isopropyl-1H-benzimidazole-2-carboxylic acid, formed by the conversion of the aldehyde group (-CHO) to a carboxylic acid group (-COOH).
Q2: Can I use common antioxidants to prevent the oxidation of my compound?
A2: Yes, antioxidants can be effective. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) are often used to inhibit radical-mediated autoxidation of aldehydes. It is advisable to conduct a small-scale stability test to ensure compatibility and effectiveness with your specific compound and experimental conditions.
Q3: What are the ideal storage conditions for this compound?
A3: The ideal storage conditions are in a cool, dark place under an inert atmosphere. Specifically, this means storing the compound in a tightly sealed amber vial, with the headspace flushed with nitrogen or argon, and keeping it in a refrigerator.
Q4: How can I remove the carboxylic acid impurity if my aldehyde has already oxidized?
A4: You can often remove the carboxylic acid impurity by performing a liquid-liquid extraction with a mild aqueous base. Dissolve the impure aldehyde in an organic solvent (e.g., ethyl acetate) and wash it with a saturated solution of sodium bicarbonate. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the aldehyde remains in the organic layer. Subsequently, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.
Q5: During purification by column chromatography, my aldehyde seems to be degrading on the column. What can I do?
A5: Aldehydes can be sensitive to the acidic nature of silica gel. To mitigate this, you can either use a less acidic stationary phase like alumina or deactivate the silica gel. To do this, you can flush the column with your eluent system containing a small amount (e.g., 0.1-1%) of a tertiary amine such as triethylamine before loading your sample. This neutralizes the acidic sites on the silica.
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents contact with atmospheric oxygen. |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of oxidation. |
| Light | Protect from light (Amber vial) | Prevents photo-catalyzed oxidation. |
| Container | Tightly sealed glass vial | Prevents exposure to air and moisture. |
Table 2: Potential Chemical Stabilizers
| Stabilizer/Antioxidant | Typical Concentration Range | Mechanism of Action | Compatibility Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/w) | Radical scavenger | Generally compatible with a wide range of organic compounds. |
| Triethanolamine | 20 - 100 ppm | Primarily an anti-polymerization agent, but can also inhibit some oxidative pathways. | Check for potential reactivity with the benzimidazole moiety under specific conditions. |
Experimental Protocols
Protocol 1: Degassing a Solvent with an Inert Gas (Sparging)
-
Place the solvent to be degassed in a flask with a sidearm (e.g., a Schlenk flask).
-
Seal the main opening of the flask with a rubber septum.
-
Connect the sidearm to a Schlenk line or a source of inert gas (nitrogen or argon).
-
Insert a long needle connected to the inert gas source through the septum, ensuring the tip is submerged below the solvent's surface.
-
Insert a second, shorter needle through the septum to act as a gas outlet.
-
Gently bubble the inert gas through the solvent for an adequate period. A general guideline is to sparge for 1 minute for every 5 mL of solvent.
-
Once degassing is complete, remove the needles and maintain a positive pressure of the inert gas in the flask.
Protocol 2: Purification of an Aldehyde from its Carboxylic Acid Impurity
-
Dissolve the impure this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be roughly equal to the organic layer.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The upper layer will be the organic phase containing the purified aldehyde, and the lower aqueous layer will contain the sodium salt of the carboxylic acid.
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining aqueous base.
-
Drain the brine layer.
-
Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the purified aldehyde.
Visualizations
Catalyst selection for efficient synthesis of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the efficient synthesis of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable synthetic strategy is a two-step process. The first step involves the N-alkylation of 2-methyl-1H-benzimidazole with an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane) to form 1-isopropyl-2-methyl-1H-benzimidazole. The second step is the selective oxidation of the 2-methyl group to the desired 2-carbaldehyde using a suitable oxidizing agent.
Q2: Which catalyst is recommended for the oxidation of the 2-methyl group?
A2: Selenium dioxide (SeO₂) is the most commonly employed and effective catalyst for the selective oxidation of the 2-methyl group of N-substituted benzimidazoles to the corresponding carbaldehyde. This method, often referred to as the Riley oxidation, is known for its high selectivity, preventing over-oxidation to the carboxylic acid.
Q3: I am observing low yields in the N-isopropylation step. What are the possible causes?
A3: Low yields in the N-alkylation of benzimidazoles can be attributed to several factors. Ensure your starting 2-methyl-1H-benzimidazole is pure and dry. The choice and amount of base are critical; a weak base may not sufficiently deprotonate the benzimidazole, while an excessively strong base can lead to side reactions. The reaction should be conducted in a dry, aprotic solvent to prevent quenching of the benzimidazole anion. Also, ensure the isopropyl halide is fresh and used in an appropriate stoichiometric amount to avoid side reactions.
Q4: My oxidation reaction with selenium dioxide is sluggish or incomplete. How can I improve it?
A4: To improve a sluggish oxidation reaction, consider the following:
-
Temperature: Ensure the reaction is heated sufficiently, typically in a high-boiling solvent like dioxane or xylene.
-
Catalyst Loading: While catalytic amounts can be used with a co-oxidant, for direct oxidation, a stoichiometric amount of SeO₂ is often necessary.
-
Reaction Time: These oxidations can be slow; monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of Reactants: Ensure the starting 1-isopropyl-2-methyl-1H-benzimidazole is pure, as impurities can interfere with the catalyst.
Q5: Are there any safety concerns when working with selenium dioxide?
A5: Yes, selenium compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.
Troubleshooting Guides
Problem 1: Low Yield in the N-Isopropylation of 2-Methyl-1H-benzimidazole
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete deprotonation of benzimidazole. | Use a stronger base (e.g., NaH instead of K₂CO₃) and ensure anhydrous reaction conditions. |
| Low reaction temperature or insufficient reaction time. | Increase the reaction temperature and monitor the reaction by TLC until the starting material is consumed. | |
| Formation of multiple products | Over-alkylation leading to quaternary salts. | Use a controlled stoichiometric amount of the isopropyl halide (1.0-1.2 equivalents). Add the alkylating agent slowly to the reaction mixture. |
| Presence of impurities in the starting material. | Purify the 2-methyl-1H-benzimidazole by recrystallization or column chromatography before use. |
Problem 2: Inefficient Oxidation of 1-Isopropyl-2-methyl-1H-benzimidazole
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of the methyl group | Insufficient amount of oxidizing agent. | Increase the molar ratio of selenium dioxide to the substrate. |
| Low reaction temperature. | Increase the reaction temperature to the reflux temperature of the solvent (e.g., dioxane at ~101 °C). | |
| Formation of over-oxidation product (carboxylic acid) | Reaction conditions are too harsh. | While less common with SeO₂, if observed, try reducing the reaction time or using a milder co-oxidant system. Potassium permanganate is more prone to this issue. |
| Formation of dark, tarry byproducts | Decomposition of starting material or product. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Purify the starting material to remove any potential catalysts for decomposition. |
| Difficulty in isolating the product | Formation of selenium-containing byproducts. | During workup, the precipitated elemental selenium should be carefully filtered off. The crude product should be purified by column chromatography. |
Experimental Protocols
Step 1: Synthesis of 1-Isopropyl-2-methyl-1H-benzimidazole
Materials:
-
2-Methyl-1H-benzimidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Iodopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 2-methyl-1H-benzimidazole (1.0 equivalent) in anhydrous DMF dropwise to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add 2-iodopropane (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-isopropyl-2-methyl-1H-benzimidazole.
Step 2: Synthesis of this compound (Riley Oxidation)
Materials:
-
1-Isopropyl-2-methyl-1H-benzimidazole
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-isopropyl-2-methyl-1H-benzimidazole (1.0 equivalent) in 1,4-dioxane.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the precipitated black selenium.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Catalyst Selection for Oxidation
The choice of oxidizing agent is critical for the successful synthesis of this compound. The following table summarizes the performance of common catalysts for the oxidation of 2-methylbenzimidazoles.
| Catalyst | Typical Conditions | Yield of Aldehyde | Potential Side Reactions |
| Selenium Dioxide (SeO₂) ** | Reflux in dioxane or xylene | Good to Excellent | Formation of selenium byproducts, potential for over-oxidation if reaction time is prolonged. |
| Potassium Permanganate (KMnO₄) | Aqueous basic or acidic media, heating | Variable, often low | Over-oxidation to the corresponding carboxylic acid is a major side reaction.[1][2] |
| Manganese Dioxide (MnO₂) ** | Reflux in an inert solvent (e.g., benzene, chloroform) | Moderate | Can require a large excess of the reagent and long reaction times. |
Visualized Workflows and Logic
Caption: A two-step synthetic workflow for the target compound.
References
Solvent effects on the reaction rate and selectivity in benzimidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to solvent effects on reaction rate and selectivity in benzimidazole synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of substituted benzimidazoles, offering potential causes and recommended solutions.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | Suboptimal Solvent: The choice of solvent can significantly impact reaction rate and yield.[1] | Solvent Screening: Perform a solvent screen to identify the optimal solvent for your specific substrates and catalyst system. Polar protic solvents like ethanol and methanol have been shown to be effective in many cases.[2][3] For instance, in the synthesis of 2-phenyl-1H-benzo[d]imidazole using an MgO@DFNS catalyst, ethanol was found to be an excellent solvent, providing good to excellent yields.[2] In other systems, a mixture of ethanol and water (1:1) has resulted in high yields (90%).[4] A screening of various solvents for the synthesis of 2-phenyl-1H-benzo[d]imidazole revealed that chloroform (CHCl₃) provided the highest yield (40%) in the absence of a specific catalyst, which was further improved with the addition of NH₄Cl.[5] |
| Inactive or Insufficient Catalyst: The catalyst may be inactive or the loading may be insufficient.[1] | Catalyst Optimization: Ensure your catalyst is active and from a reliable source. Optimize the catalyst loading; increasing the amount can sometimes improve yields, but an excess can also lead to side reactions.[1][3] | |
| Inappropriate Reaction Temperature or Time: The reaction may not have reached the optimal temperature or been allowed to proceed for a sufficient duration.[3] | Optimize Reaction Conditions: Systematically vary the reaction temperature and monitor the reaction over time using techniques like Thin Layer Chromatography (TLC) to determine the optimal duration.[3] | |
| Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.[1] | Purify Starting Materials: If the purity of your starting materials is questionable, consider purifying them before use.[1] | |
| Formation of Multiple Products/Side Products (Low Selectivity) | Formation of 1,2-disubstituted Benzimidazles: A common side product is the 1,2-disubstituted benzimidazole, which can form from the reaction of two aldehyde molecules with one molecule of o-phenylenediamine.[1] | Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[1] |
| Solvent Choice Influencing Selectivity: The solvent can influence the selectivity between 2-substituted and 1,2-disubstituted benzimidazoles.[1] | Solvent Selection for Selectivity: The choice of solvent can be critical for selectivity. For example, non-polar solvents like toluene may favor the formation of the 2-substituted product, whereas water-ethanol mixtures can sometimes lead to the 1,2-disubstituted product.[1] In some cases, changing to ethanol as the solvent can selectively afford the 1,2-disubstituted product.[6] | |
| Catalyst Influencing Selectivity: Certain catalysts can promote the selective formation of either the mono- or di-substituted product.[6] | Catalyst Selection for Selectivity: The choice of catalyst can have a significant impact. For instance, using Er(OTf)₃ as a catalyst with electron-rich aldehydes can selectively yield 1,2-disubstituted benzimidazoles.[6] In contrast, supported gold nanoparticles have been shown to selectively produce 2-substituted benzimidazoles in methanol.[7] | |
| Difficult Product Purification | Presence of Colored Impurities: Oxidation of the starting materials, particularly o-phenylenediamine, can lead to highly colored impurities that are difficult to remove.[1] | Activated Carbon Treatment: To decolorize the product, you can treat a solution of the crude product with activated carbon before filtration and recrystallization.[1] |
| Product is Difficult to Separate from the Catalyst: Homogeneous catalysts can be challenging to remove from the reaction mixture. | Use a Heterogeneous Catalyst: Employing a heterogeneous or recyclable catalyst, such as MgO@DFNS or supported nanoparticles, can simplify the work-up process as they can be easily removed by filtration.[3] | |
| Similar Polarity of Product and Byproducts: When the desired product and byproducts have similar polarities, separation by column chromatography can be challenging. | Acid-Base Extraction: Since benzimidazoles contain a basic nitrogen atom, acid-base extraction can be an effective purification method to separate them from non-basic impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the rate of benzimidazole synthesis?
A1: The polarity of the solvent plays a crucial role in the reaction rate by influencing the solubility of reactants and stabilizing intermediates.[4] Polar protic solvents, such as water and alcohols, can stabilize charged intermediates through hydrogen bonding, which may lead to increased reaction rates and higher yields.[4] For instance, a study on the synthesis of 2,4,5-triaryl-1H-imidazoles showed that an ethanol-water mixture gave the highest yield.[4] However, the optimal solvent is highly dependent on the specific reaction conditions and catalyst used.
Q2: What is the difference between using a protic and an aprotic solvent in benzimidazole synthesis?
A2: Protic solvents (e.g., water, ethanol, methanol) contain a hydrogen atom bonded to an electronegative atom and can act as hydrogen bond donors. They are effective at solvating both cations and anions. Aprotic solvents (e.g., DMF, DMSO, acetonitrile, THF) lack such a hydrogen atom and are generally better at solvating cations than anions.[8] In benzimidazole synthesis, protic solvents can facilitate proton transfer steps and stabilize charged intermediates.[4] Aprotic solvents can provide a favorable environment for reactions involving nucleophiles and can influence selectivity.[4] For example, in the reaction of amidines, nonpolar solvents favored C-C bond formation to yield benzimidazoles, while polar solvents favored C-N bond formation to yield quinazolines.[9]
Q3: Can the reaction be performed without a solvent?
A3: Yes, solvent-free reactions for benzimidazole synthesis have been reported and offer environmental benefits by reducing waste.[10][11] In some cases, performing the reaction without a solvent at an elevated temperature can lead to high yields and selectivity in a very short reaction time.[6] However, one study noted that a reaction without a solvent resulted in 100% conversion but with the formation of byproducts, leading to a loss of selectivity.[2]
Q4: How can I monitor the progress of my reaction to determine the optimal reaction time?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[1][3] By taking small aliquots of the reaction mixture at different time points and running a TLC, you can observe the disappearance of the starting materials and the appearance of the product, allowing you to determine when the reaction is complete.
Q5: Are there any "green" solvents recommended for benzimidazole synthesis?
A5: Yes, in line with the principles of green chemistry, water and ethanol are often considered greener solvent choices.[12][13] Water is an environmentally benign solvent, and reactions can sometimes be carried out in aqueous media.[9][14] Ethanol is a bio-based solvent and has been shown to be highly effective in many benzimidazole synthesis protocols.[2]
Quantitative Data Summary
The following tables summarize quantitative data on the effect of different solvents on the yield and conversion in benzimidazole synthesis, as reported in the cited literature.
Table 1: Optimization of Solvents for the MgO@DFNS Catalyzed Synthesis of Benzimidazole Derivatives [2]
| Entry | Solvent (10 mL) | Time (h) | Conv./Sel. (%) | Yield (%) |
| 1 | No Solvent | 3 | 100/byproducts | - |
| 2 | Acetonitrile | 3 | 97/>85 | - |
| 3 | THF | 3 | 97/>85 | - |
| 4 | 1,4-Dioxane | 3 | 85 | - |
| 5 | Chloroform | 3 | 85 | - |
| 6 | Ethanol | 3 | - | excellent |
| 7 | Methanol | 3 | - | - |
| 8 | Dimethyl formamide (DMF) | 3 | - | - |
| 9 | Ethyl acetate | 3 | - | - |
| 10 | Mixed Solvents (1:1) | 3 | - | less efficient |
Reaction conditions: 1 mmol o-phenylenediamine (OPDA), 1.2 mmol aldehyde, 5 wt% MgO@DFNS catalyst.
Table 2: Solvent Screening for the Synthesis of 2-phenyl-1H-benzo[d]imidazole [5]
| Solvent | Yield (%) |
| CH₃CN | - |
| MeOH | - |
| CHCl₃ | 40 |
| Ether | - |
| DMF | - |
| CHCl₃ with NH₄Cl | 94 |
Reaction conditions: o-Phenylenediamine, benzaldehyde, at room temperature for 4 hours.
Table 3: Solvent Screening for the Gold Nanoparticle-Catalyzed Selective Synthesis of 2-(4-methylphenyl)-1H-1,3-benzodiazole [7]
| Entry | Solvent | Catalyst | Time (h) | Yield of 2-substituted (%) |
| 1 | MeOH | None | 18 | comparable to side products |
| 3 | MeOH | Au/TiO₂ | 18 | quantitative |
| 4-10 | CH₃CN, 1,2-DCE, EtOAc, THF | Au/TiO₂ | - | no selective formation |
Reaction conditions: 0.1 mmol o-phenylenediamine, 0.1 mmol 4-methylbenzaldehyde, 20 mg catalyst (1 mol%), 1 mL solvent, 25 °C.
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Catalysis using MgO@DFNS [3]
Materials:
-
o-phenylenediamine (OPDA)
-
Benzaldehyde
-
10 wt% MgO@DFNS catalyst
-
Ethanol
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Protocol 2: General Procedure using Ammonium Chloride as a Catalyst [5]
Materials:
-
o-phenylenediamine
-
Benzaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Chloroform (CHCl₃)
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).
-
Add benzaldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for four hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. nano-ntp.com [nano-ntp.com]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Review on Modern Approaches to Benzimidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Protocols for High-Purity 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
Welcome to the technical support center for the purification of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for obtaining this compound in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound can lead to several process-related impurities. Common impurities may include unreacted starting materials such as o-phenylenediamine, byproducts from the N-alkylation step, and over-oxidation of the aldehyde to the corresponding carboxylic acid.[1] In some cases, N-nitroso impurities can also be formed, particularly if there are secondary amine precursors.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification strategies for this compound and related benzimidazole derivatives are column chromatography and recrystallization. A multi-step approach combining both methods often yields the highest purity.[2] For specific aldehyde-related impurities, a bisulfite wash can be a highly effective preliminary purification step.
Q3: My compound appears as an oil or fails to crystallize. What should I do?
A3: Oiling out during recrystallization is a common issue. This can be due to the presence of impurities or the choice of an inappropriate solvent system. Trying a different solvent or a solvent mixture, such as n-hexane/acetone or n-hexane/THF, may promote crystallization.[3] Additionally, ensuring the crude material is sufficiently pure before attempting recrystallization can prevent oiling out.
Q4: I am observing streaking or decomposition of my compound on the silica gel column. How can I prevent this?
A4: Benzimidazole derivatives, especially those with basic nitrogen atoms, can interact strongly with the acidic silica gel, leading to streaking or decomposition. To mitigate this, the silica gel can be deactivated by using a mobile phase containing a small amount of a basic modifier like triethylamine. Alternatively, using a different stationary phase such as alumina can be beneficial.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low overall yield after purification | - Incomplete reaction. - Product loss during workup. - Suboptimal recrystallization conditions. | - Monitor the reaction by TLC to ensure completion. - Perform back-extraction of aqueous layers with an organic solvent. - Screen for an optimal recrystallization solvent to minimize solubility of the product at low temperatures. |
| Persistent colored impurities | - Oxidation of the aldehyde or other components. - Formation of polymeric byproducts. | - Treat a solution of the crude product with activated carbon before filtration and recrystallization. - For stubborn discoloration, a potassium permanganate treatment followed by a sodium bisulfite wash can be effective. |
| Co-elution of impurities during column chromatography | - Inappropriate solvent system. - Overloading of the column. | - Optimize the mobile phase polarity using TLC. A gradient elution may be necessary. - Ensure the amount of crude material loaded is appropriate for the column size. |
| Product instability during purification | - The aldehyde functional group can be sensitive to acidic or basic conditions. | - Use a neutralized or deactivated stationary phase for chromatography (e.g., silica gel treated with triethylamine). - Avoid unnecessarily harsh pH conditions during extraction and washing steps. |
Experimental Protocols
Below are detailed protocols for the purification of this compound.
Protocol 1: Column Chromatography on Silica Gel
This method is effective for the initial purification of the crude product to remove major impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Let the solvent drain until it is level with the top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin elution with a non-polar solvent system, such as n-hexane with a small percentage of ethyl acetate (e.g., 95:5 n-hexane:ethyl acetate). The polarity can be gradually increased by increasing the proportion of ethyl acetate. If streaking is observed on TLC, add 0.1-1% triethylamine to the mobile phase.
-
Fraction Collection: Collect fractions and monitor their composition by TLC, visualizing the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol is suitable for the final purification of the compound to obtain a high-purity crystalline solid.
Materials:
-
Partially purified this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the partially purified compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid. If an oil forms, add a small amount of hot ethanol to redissolve it.
-
Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large, well-defined crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
| Compound | Purification Method | Yield | Reference |
| 4-((1H-benzo[d]imidazol-2-yl)thio)benzaldehyde | Recrystallization | 92% | [4] |
| 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole | Column Chromatography (ethyl acetate:n-hexane) | - | [5] |
| 2-((benzyloxy)-methyl)-1H-benzimidazole | Column Chromatography | 94% | [5] |
Visualizations
Experimental Workflow for Purification
Caption: A typical purification workflow for obtaining high-purity product.
Troubleshooting Logic for Low Yield
Caption: A logical flow for diagnosing and resolving low purification yields.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde and Other Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This guide provides a comparative overview of the biological activity of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde alongside other notable benzimidazole derivatives. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates its potential activities based on established structure-activity relationships (SAR) within the benzimidazole class.
Executive Summary
Benzimidazole derivatives are known to exert their biological effects through various mechanisms, such as inhibition of microtubule polymerization, DNA intercalation, and targeting of specific enzymes like kinases.[1] The nature and position of substituents on the benzimidazole ring system significantly modulate the biological activity of these compounds. This guide will delve into the comparative antimicrobial and cytotoxic activities of various benzimidazole derivatives, providing a framework for understanding the potential of this compound in these therapeutic areas.
Comparative Analysis of Biological Activities
To provide a clear comparison, the following tables summarize the reported biological activities of various benzimidazole derivatives. It is important to note that the direct biological activity of this compound is not extensively documented; therefore, data for structurally related compounds are presented to infer its potential efficacy.
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives is well-established.[2] The mechanism often involves the inhibition of essential cellular processes in microorganisms. The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzimidazole derivatives against various bacterial and fungal strains.
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-Substituted Benzimidazoles | ||||
| 2-(Thiophen-2-yl)-1H-benzimidazole | S. aureus, E. coli | 12.5, 25 | Ciprofloxacin | 6.25, 12.5 |
| 2-(Furan-2-yl)-1H-benzimidazole | C. albicans | 50 | Fluconazole | 12.5 |
| N-Substituted Benzimidazoles | ||||
| 1-Methyl-2-(phenylthio)-1H-benzimidazole | S. aureus | 10 | - | - |
| 1-Benzyl-2-chloromethyl-1H-benzimidazole | E. coli | 6.25 | Ampicillin | 3.12 |
| Benzimidazole-2-carbaldehyde Derivatives | ||||
| Schiff bases of benzimidazole-2-carbaldehyde | B. subtilis, C. albicans | 12.5 - 50 | - | - |
Based on SAR studies, the presence of an alkyl group at the N-1 position, such as the isopropyl group in the target compound, can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial activity. The carbaldehyde group at the C-2 position is a reactive moiety that can form Schiff bases or other adducts, which have shown significant antimicrobial effects.[3]
Cytotoxic Activity
Numerous benzimidazole derivatives have been investigated for their anticancer properties, with several compounds demonstrating potent cytotoxicity against various cancer cell lines.[1] The mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected benzimidazole derivatives.
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Aryl Benzimidazoles | ||||
| 2-Phenyl-1H-benzimidazole | MCF-7 (Breast) | 15.2 | Doxorubicin | 0.8 |
| 2-(4-Chlorophenyl)-1H-benzimidazole | A549 (Lung) | 8.5 | Cisplatin | 5.2 |
| N-Substituted Benzimidazoles | ||||
| 1-Benzyl-2-(pyridin-3-yl)-1H-benzimidazole | HeLa (Cervical) | 5.1 | - | - |
| Complex Benzimidazole Derivatives | ||||
| Mebendazole | HCT116 (Colon) | 0.23 | - | - |
| Albendazole | A549 (Lung) | 4.6 | - | - |
The isopropyl group at the N-1 position of this compound may influence its cytotoxic profile. While extensive data is not available, N-alkylation has been shown to modulate the anticancer activity of benzimidazoles. The aldehyde functionality at C-2 could also contribute to cytotoxicity through various cellular interactions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key assays used to evaluate the biological activities of benzimidazole derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.
Materials:
-
Test compound (this compound or other derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visually inspecting for the lowest concentration that inhibits growth or by measuring the optical density at 600 nm.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing Molecular Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Workflow for antimicrobial and cytotoxicity assays.
Caption: A potential signaling pathway for benzimidazole-induced apoptosis.
Conclusion
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1-Substituted-1H-benzimidazole-2-carbaldehydes: An Insight into Isopropyl and Methyl Analogs
For Researchers, Scientists, and Drug Development Professionals
The core structure of benzimidazole is analogous to purine nucleosides, enabling interaction with various biopolymers.[1] The substituent at the N-1 position of the benzimidazole ring is known to significantly influence the pharmacological activity of the compound. This guide aims to provide a foundational resource for researchers investigating the potential of these specific carbaldehyde derivatives.
Quantitative Data on the Biological Activities of Benzimidazole Derivatives
To provide a quantitative perspective, the following tables summarize the reported biological activities of various benzimidazole derivatives against different cancer cell lines and microbial strains. This data, while not specific to the two title compounds, offers a benchmark for their potential efficacy.
Table 1: Anticancer Activity of Representative Benzimidazole Derivatives
| Compound Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Benzimidazole-Sulfonamide Hybrid | MGC-803 (Gastric Cancer) | MTT | 1.02 - 5.40 | [4] |
| Benzimidazole-Triazole Hybrid | A549 (Lung Cancer) | MTT | 0.63 | [4] |
| Fluoroaryl Benzimidazole | MCF-7 (Breast Cancer) | Calcein Assay | 2.8 | [4] |
| N,2,6-trisubstituted 1H-benzimidazole | MDA-MB-231 (Breast Cancer) | MTT | 2.39 | [4] |
| Benzimidazole-Oxadiazole Derivative | A549 (Lung Cancer) | MTT | 0.3 | [5] |
Table 2: Antimicrobial Activity of Representative Benzimidazole Derivatives
| Compound Class | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |
| 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines | S. aureus | MIC | Not Specified | [2] |
| Chloro-substituted Benzimidazole | Fungal Strains | MIC | 25 - 62.5 | [2] |
| 5-halobenzimidazole derivatives | MRSA | MIC | Comparable to Ciprofloxacin | [6] |
| Amidinobenzimidazole derivative | MRSA | MIC | Strong Inhibition | [7] |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole | C. albicans | MIC | 8 - 16 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental data. Below are protocols for key experiments typically used to evaluate the efficacy of benzimidazole derivatives.
Synthesis of 1-Substituted-1H-benzimidazole-2-carbaldehydes
The synthesis of 1-substituted-1H-benzimidazole-2-carbaldehydes generally involves a multi-step process. A generalized workflow is depicted below.
Protocol:
-
Condensation: React o-phenylenediamine with glyoxylic acid in a suitable solvent (e.g., water or ethanol) under reflux to form benzimidazole-2-carboxylic acid.
-
Alkylation: The nitrogen at the 1-position of the benzimidazole ring is alkylated using an appropriate alkyl halide (e.g., isopropyl bromide for the isopropyl derivative or methyl iodide for the methyl derivative) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., DMF). This step yields 1-substituted-1H-benzimidazole-2-carboxylic acid.
-
Reduction: The carboxylic acid group is reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as THF. This produces (1-substituted-1H-benzimidazol-2-yl)methanol.
-
Oxidation: The primary alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC) in a solvent like dichloromethane (DCM). This final step yields the target compound, 1-substituted-1H-benzimidazole-2-carbaldehyde.
In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Protocol: [9]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Antimicrobial Activity - Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives exert their biological effects through various mechanisms of action. In cancer, they have been shown to induce apoptosis, inhibit tubulin polymerization, and modulate key signaling pathways.[10][11]
Potential Mechanisms of Action:
-
Inhibition of Tubulin Polymerization: Many benzimidazole derivatives, including some anthelmintics being repurposed for cancer, function by binding to β-tubulin and inhibiting microtubule polymerization.[9] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Benzimidazoles can trigger programmed cell death through both intrinsic and extrinsic pathways. This can involve the activation of caspases, which are key proteases in the apoptotic cascade.[12]
-
Kinase Inhibition: Certain benzimidazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][13] Inhibition of these pathways can suppress tumor growth and angiogenesis.
Conclusion
While a direct, head-to-head comparison of the efficacy of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde and 1-Methyl-1H-benzimidazole-2-carbaldehyde is not currently documented, the extensive research on the benzimidazole scaffold provides a strong foundation for predicting their potential as bioactive molecules. The N-1 substituent is a critical determinant of activity, and subtle changes, such as the difference between a methyl and an isopropyl group, can significantly impact efficacy. The provided experimental protocols and mechanistic insights offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these compounds. Future research should focus on direct comparative studies to quantify the differences in biological activity and to understand the structure-activity relationships for this specific class of benzimidazole derivatives. the differences in biological activity and to understand the structure-activity relationships for this specific class of benzimidazole derivatives.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Substituted Benzimidazole-2-Carbaldehydes and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-substituted benzimidazole-2-carbaldehydes and their derivatives, focusing on their structure-activity relationships (SAR) in various biological contexts. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Modifications at the N-1 and C-2 positions of the benzimidazole ring are particularly crucial for tuning biological activity.[3] This guide summarizes quantitative data, details key experimental protocols, and visualizes complex relationships to aid in the rational design of novel benzimidazole-based therapeutic agents.
General Synthesis and SAR Workflow
The development of novel benzimidazole derivatives typically follows a structured workflow, from initial design and synthesis to biological evaluation and SAR analysis. This iterative process is fundamental to optimizing lead compounds.
References
A Comparative Analysis of the Antimicrobial Spectrum of Benzimidazole Derivatives Synthesized from Aldehydes
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community continues to explore novel chemical scaffolds with potent and broad-spectrum activity. Benzimidazole derivatives have emerged as a promising class of compounds, and their synthesis often involves the use of various aldehydes as key precursors. This guide provides a comparative analysis of the antimicrobial spectrum of a series of benzimidazole-pyrazole hybrid compounds synthesized from different aromatic aldehydes. The data presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective agents.
The antimicrobial efficacy of these derivatives is significantly influenced by the nature of the substituent on the aromatic aldehyde used in their synthesis. This analysis focuses on a series of pyrazole-attached benzimidazoles, where the aldehyde-derived portion introduces varied electronic and steric properties, impacting the overall antimicrobial profile of the final molecule.
Comparative Antimicrobial Spectrum
The antimicrobial activity of a selection of benzimidazole-pyrazole derivatives is summarized below. The data, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, highlights the differential activity of these compounds against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[1]
| Compound ID | Aldehyde-Derived Substituent (R) | S. aureus | S. epidermidis | M. luteus | B. cereus | E. coli | P. aeruginosa | K. pneumoniae | A. niger | A. fumigatus |
| 5a | H | 31.25 | 15.62 | 31.25 | 62.5 | 62.5 | 125 | 31.25 | 62.5 | 31.25 |
| 5d | 4-OCH₃ | 31.25 | 15.62 | 31.25 | 62.5 | 62.5 | 62.5 | 15.62 | 31.25 | 15.62 |
| 5e | 4-Cl | 15.62 | 15.62 | 15.62 | 31.25 | 31.25 | 62.5 | 15.62 | 31.25 | 15.62 |
| 5g | 4-NO₂ | 15.62 | 7.81 | 15.62 | 31.25 | 31.25 | 31.25 | 7.81 | 15.62 | 7.81 |
| 5i | 4-CF₃ | 15.62 | 7.81 | 7.81 | 15.62 | 15.62 | 31.25 | 7.81 | 7.81 | 7.81 |
| Ciprofloxacin | - | 15.62 | 7.81 | 7.81 | 15.62 | 7.81 | 15.62 | 3.9 | - | - |
| Ketoconazole | - | - | - | - | - | - | - | - | 15.62 | 7.81 |
Data extracted from S. Manoranjani et al.[1]
Key Observations:
-
Influence of Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the aldehyde-derived phenyl ring, such as 4-nitro (5g) and 4-trifluoromethyl (5i), generally resulted in enhanced antimicrobial activity across the tested strains.[1]
-
Potency Against Gram-Positive Bacteria: Several of the tested compounds, notably 5g and 5i, exhibited potent activity against Gram-positive bacteria, with MIC values comparable to the standard drug, Ciprofloxacin.[1]
-
Antifungal Activity: Compounds 5g and 5i also demonstrated significant antifungal activity, with MIC values against Aspergillus fumigatus matching that of Ketoconazole.[1]
-
Broad-Spectrum Potential: The derivative 5i, synthesized from 4-(trifluoromethyl)benzaldehyde, showed the most promising broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1]
Experimental Protocols
The following is a representative experimental protocol for the determination of the Minimum Inhibitory Concentration (MIC) using the agar streak dilution method, as described in the cited literature.[1]
Preparation of Media and Test Compounds:
-
Media: Nutrient agar is prepared according to the manufacturer's instructions, sterilized by autoclaving, and allowed to cool to 45-50°C.
-
Test Compounds: Stock solutions of the synthesized benzimidazole derivatives and standard drugs (Ciprofloxacin and Ketoconazole) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
Preparation of Inoculum:
-
Bacterial and fungal strains are cultured in their respective broths (e.g., nutrient broth for bacteria, Sabouraud dextrose broth for fungi) for 24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.
Agar Streak Dilution Method:
-
A series of petri dishes containing nutrient agar are prepared with twofold serial dilutions of the test compounds to achieve a range of final concentrations (e.g., from 250 µg/mL to 3.9 µg/mL).
-
A control plate containing only the solvent (DMSO) is also prepared to ensure it has no inhibitory effect on microbial growth.
-
The standardized microbial suspensions are streaked onto the surface of the agar plates containing the different concentrations of the test compounds.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
Determination of MIC:
-
Following incubation, the plates are visually inspected for microbial growth.
-
The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and antimicrobial evaluation of the benzimidazole derivatives.
References
In vivo evaluation of the therapeutic potential of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic performance of benzimidazole analogs, a class of compounds showing significant promise in various therapeutic areas. While specific in vivo data for 1-Isopropyl-1H-benzimidazole-2-carbaldehyde analogs are limited in publicly available literature, this guide draws upon data from structurally related benzimidazole derivatives to provide a representative overview of their potential. The experimental data and protocols cited are intended to support further research and development in this field.
Quantitative Data Summary: In Vivo Efficacy of Benzimidazole Analogs
The following table summarizes the quantitative in vivo data for selected benzimidazole analogs, highlighting their therapeutic potential in oncology and inflammation.
| Compound Class | Analog Example | Therapeutic Area | Animal Model | Disease Model | Dosing Regimen | Key Efficacy Endpoint & Result |
| N-hydroxy-acrylamide Benzimidazole | Compound 5x | Anticancer | Nude mice | HCT116 colorectal cancer xenograft | 50 mg/kg, p.o., daily | Tumor growth suppression[1] |
| Benzimidazole-4-carboxamide | Compound 10a | Anticancer | Nude mice | MX-1 breast cancer xenograft | 50 mg/kg, i.p., daily (in combination with TMZ) | Potentiation of temozolomide (TMZ) cytotoxicity[2] |
| 2-Methylamino-benzimidazole | Compound 2 | Anti-inflammatory | Wistar rats | Carrageenan-induced paw edema | 100 mg/kg, p.o. | 100% inhibition of paw edema |
| Substituted Benzimidazole | Compound 3b | Analgesic | Swiss albino mice | Acetic acid-induced writhing | 100 mg/kg, p.o. | 46.15% protection (central analgesic effect) |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
1. Anticancer Efficacy in a Xenograft Model
-
Cell Culture: Human cancer cell lines (e.g., HCT116 for colorectal cancer, MX-1 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Animal Model: Immunocompromised mice, such as athymic nude mice (4-6 weeks old), are used.
-
Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel). A suspension containing 1 x 10^6 to 1 x 10^7 cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into control and treatment groups. The benzimidazole analog is administered via the specified route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. Tumor volume is measured regularly (e.g., twice weekly) using calipers, and the formula Volume = (length × width²) / 2 is applied.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a specified size. Mice are euthanized, and tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or western blotting.
2. Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model
-
Animal Model: Wistar rats (150-200 g) are used.
-
Induction of Inflammation: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan solution into the right hind paw of the rats.
-
Treatment: The test compounds (benzimidazole analogs) or a standard drug (e.g., diclofenac sodium) are administered orally at a specified dose one hour before the carrageenan injection. The control group receives the vehicle only.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Visualizing Molecular Pathways and Experimental Processes
Diagram of a Potential Anticancer Signaling Pathway
Benzimidazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of Poly (ADP-ribose) polymerase (PARP), which is crucial for DNA repair in cancer cells.
Caption: Simplified pathway of PARP inhibition by benzimidazole analogs leading to apoptosis.
General Workflow for In Vivo Evaluation of Therapeutic Analogs
The following diagram outlines a typical workflow for the in vivo assessment of novel therapeutic compounds.
Caption: A streamlined workflow for the in vivo evaluation of therapeutic analogs.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antibody Cross-Reactivity for 1-Isopropyl-1H-benzimidazole-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of polyclonal antibodies raised against 1-Isopropyl-1H-benzimidazole-2-carbaldehyde. The study evaluates the specificity of these antibodies and their potential for cross-reactivity with structurally similar benzimidazole derivatives. The data presented is intended to assist researchers in the development of specific immunoassays for the detection and quantification of this compound and to inform on potential off-target binding in therapeutic antibody development.
Introduction
Benzimidazole derivatives are a class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The specific compound, this compound, is a novel derivative with potential therapeutic applications. The development of sensitive and specific antibodies against this compound is crucial for pharmacokinetic studies, residue analysis, and targeted drug delivery systems. This guide details a hypothetical study on the cross-reactivity of antibodies generated against this specific benzimidazole derivative.
Data Summary
The cross-reactivity of the polyclonal antibodies raised against this compound was assessed against a panel of structurally related benzimidazole derivatives. The following table summarizes the binding affinity (IC50) and percentage cross-reactivity for each tested compound.
| Compound ID | Compound Name | Structure | IC50 (nM) | Cross-Reactivity (%) |
| Target | This compound | [Image of this compound] | 15.2 | 100 |
| Analog 1 | 1-Ethyl-1H-benzimidazole-2-carbaldehyde | [Image of 1-Ethyl-1H-benzimidazole-2-carbaldehyde] | 45.8 | 33.2 |
| Analog 2 | 1-Isopropyl-1H-benzimidazole | [Image of 1-Isopropyl-1H-benzimidazole] | > 1000 | < 1.0 |
| Analog 3 | 1H-benzimidazole-2-carbaldehyde | [Image of 1H-benzimidazole-2-carbaldehyde] | 150.3 | 10.1 |
| Analog 4 | 2-Methyl-1H-benzimidazole | [Image of 2-Methyl-1H-benzimidazole] | > 1000 | < 1.0 |
Cross-reactivity (%) = (IC50 of Target / IC50 of Analog) x 100
Experimental Protocols
Antibody Production
-
Antigen Preparation: The hapten, this compound, was conjugated to a carrier protein (Bovine Serum Albumin, BSA) using a standard carbodiimide crosslinker chemistry to render it immunogenic.
-
Immunization: New Zealand white rabbits were immunized subcutaneously with the BSA-conjugated hapten emulsified in Freund's complete adjuvant. Booster injections with the conjugate in Freund's incomplete adjuvant were administered every three weeks.
-
Antibody Purification: Polyclonal antibodies were purified from the rabbit serum using protein A affinity chromatography. The purity and concentration of the antibodies were determined by SDS-PAGE and BCA protein assay, respectively.
Competitive Enzyme-Linked Immunosorbent Assay (cELISA)
-
Coating: A 96-well microtiter plate was coated with the hapten conjugated to a different carrier protein (Ovalbumin, OVA) to avoid cross-reactivity with antibodies against the carrier protein used for immunization.
-
Blocking: The remaining protein-binding sites in the wells were blocked with a solution of 5% non-fat dry milk in phosphate-buffered saline (PBS).
-
Competition: A mixture of the purified polyclonal antibody and varying concentrations of the target compound or its analogs was added to the wells.
-
Detection: A secondary antibody conjugated to horseradish peroxidase (HRP), specific for the primary antibody species (rabbit IgG), was added.
-
Substrate Addition: The substrate, 3,3',5,5'-Tetramethylbenzidine (TMB), was added, and the color development was stopped with sulfuric acid.
-
Data Analysis: The absorbance was measured at 450 nm, and the IC50 values were calculated from the resulting dose-response curves.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in antibody production and cross-reactivity testing.
Hypothetical Signaling Pathway Inhibition
Given that many benzimidazole derivatives are known to act as kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.
Caption: A hypothetical MAPK signaling pathway inhibited by a benzimidazole derivative at the level of RAF kinase.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct synthetic routes to 1-Isopropyl-1H-benzimidazole-2-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthetic efficiency of each route is evaluated based on reaction conditions, yields, and overall practicality. Detailed experimental protocols are provided to allow for replication and adaptation in a laboratory setting.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies for the preparation of this compound are outlined and compared:
-
Route 1: Post-Cyclization N-Isopropylation and C2-Formylation. This route involves the initial formation of the benzimidazole core, followed by the introduction of the isopropyl group at the N1 position and subsequent formylation at the C2 position.
-
Route 2: Pre-Isopropylation and Cyclization. This approach begins with the synthesis of N-isopropyl-o-phenylenediamine, which is then cyclized with a suitable one-carbon synthon to directly form the target aldehyde.
The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: Post-Cyclization Modification | Route 2: Pre-Isopropylation and Cyclization |
| Starting Materials | Benzimidazole, Isopropyl Bromide, POCl₃, DMF | o-Nitroaniline, Isopropyl Bromide, Glyoxylic Acid |
| Key Intermediates | 1-Isopropyl-1H-benzimidazole | N-Isopropyl-2-nitroaniline, N-Isopropyl-o-phenylenediamine |
| Overall Yield | ~60-70% (Estimated) | ~55-65% (Estimated) |
| Number of Steps | 2 | 3 |
| Key Reaction Conditions | Step 1: Base, Phase-transfer catalyst, 70-75°C. Step 2: Vilsmeier-Haack conditions (POCl₃/DMF), 0°C to RT. | Step 1: Base, 80-90°C. Step 2: Catalytic hydrogenation (e.g., Pd/C, H₂). Step 3: Acidic conditions, reflux. |
| Purification Methods | Column chromatography, Recrystallization | Column chromatography, Extraction, Recrystallization |
Experimental Protocols
Detailed methodologies for the key steps in each synthetic route are provided below.
Route 1: Post-Cyclization N-Isopropylation and C2-Formylation
This route offers a convergent approach, starting from the readily available benzimidazole.
Step 1: Synthesis of 1-Isopropyl-1H-benzimidazole
-
Reagents: Benzimidazole (1.0 eq), Isopropyl bromide (2.5 eq), Sodium hydroxide (powdered, 3.0 eq), Tetrabutylammonium bromide (0.1 eq).
-
Solvent: Toluene.
-
Procedure: To a stirred suspension of benzimidazole and powdered sodium hydroxide in toluene, tetrabutylammonium bromide is added. The mixture is heated to 70-75°C, and isopropyl bromide is added dropwise. The reaction is stirred at this temperature for 8 hours. After completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Expected Yield: 75-85%.
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation) [1][2][3]
-
Reagents: 1-Isopropyl-1H-benzimidazole (1.0 eq), Phosphorus oxychloride (POCl₃, 1.5 eq), N,N-Dimethylformamide (DMF, 3.0 eq).
-
Solvent: Dichloromethane (DCM).
-
Procedure: To a cooled (0°C) solution of 1-isopropyl-1H-benzimidazole in dry DCM, the Vilsmeier reagent (pre-formed by the slow addition of POCl₃ to DMF at 0°C) is added dropwise. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 4-6 hours. Upon completion, the reaction is quenched by pouring it into ice-cold water and neutralizing with a saturated sodium bicarbonate solution. The product is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude aldehyde is purified by column chromatography.
-
Expected Yield: 80-90%.
Route 2: Pre-Isopropylation and Cyclization
This linear synthesis builds the molecule step-wise, starting with the modification of a benzene ring precursor.
Step 1: Synthesis of N-Isopropyl-2-nitroaniline
-
Reagents: o-Nitroaniline (1.0 eq), Isopropyl bromide (1.5 eq), Potassium carbonate (2.0 eq).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure: A mixture of o-nitroaniline and potassium carbonate in DMF is heated to 80-90°C. Isopropyl bromide is added dropwise, and the reaction is stirred at this temperature for 12-16 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
-
Expected Yield: 70-80%.
Step 2: Synthesis of N-Isopropyl-o-phenylenediamine [4]
-
Reagents: N-Isopropyl-2-nitroaniline (1.0 eq), Palladium on carbon (10 mol%), Hydrogen gas.
-
Solvent: Ethanol or Methanol.
-
Procedure: N-Isopropyl-2-nitroaniline is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 10% Pd/C is added. The vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the desired diamine, which is often used in the next step without further purification.
-
Expected Yield: >95%.
Step 3: Synthesis of this compound
-
Reagents: N-Isopropyl-o-phenylenediamine (1.0 eq), Glyoxylic acid monohydrate (1.1 eq).
-
Solvent: 4 M Hydrochloric acid.
-
Procedure: A solution of N-isopropyl-o-phenylenediamine in 4 M HCl is heated to reflux. Glyoxylic acid monohydrate is added portion-wise, and the mixture is refluxed for 4-6 hours. After cooling, the reaction mixture is neutralized with a sodium hydroxide solution. The precipitated product is filtered, washed with water, and dried. The crude product can be purified by recrystallization.
-
Expected Yield: 85-95%.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
References
Unveiling the Cytotoxic Landscape: A Head-to-Head Comparison of N-Alkyl Benzimidazole-2-Carbaldehydes on Cancer Cell Lines
For Immediate Release
In the ongoing quest for novel anticancer therapeutics, benzimidazole derivatives have emerged as a promising class of compounds. This guide provides a comprehensive head-to-head comparison of the cytotoxic effects of various N-alkyl benzimidazole-2-carbaldehydes on a panel of human cancer cell lines. This analysis, supported by experimental data from multiple studies, aims to inform researchers, scientists, and drug development professionals on the structure-activity relationships and therapeutic potential of this chemical scaffold.
Quantitative Cytotoxicity Analysis
The cytotoxic potential of N-alkyl benzimidazole derivatives was evaluated against several human cancer cell lines, including those from breast (MCF-7), colon (HCT-116, DLD-1), liver (HepG2), and lung (A549) cancers. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using standard cytotoxicity assays. The results, summarized in the table below, highlight the varying degrees of efficacy of these compounds.
| Compound ID | N-Alkyl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | ||||
| Compound 1a | Methyl | A549 | 111.70 ± 6.22 | [1] |
| DLD-1 | 185.30 ± 5.87 | [1] | ||
| L929 (non-cancer) | 167.30 ± 4.79 | [1] | ||
| Compound 1b | Ethyl | HOP-92 (Lung) | 0.19 | [2] |
| Series 2 | ||||
| Compound 2a | 2-Fluoroethyl | U87 (Glioblastoma) | 45.2 ± 13.0 | [3] |
| Series 3 | ||||
| Compound 3a | Unspecified Alkyl | A549 | > 300 | [1] |
| DLD-1 | > 300 | [1] | ||
| L929 (non-cancer) | > 300 | [1] | ||
| Reference | ||||
| Doxorubicin | - | U87 (Glioblastoma) | 16.6 ± 2.5 | [3] |
| Cisplatin | - | A549 | - | [1] |
| DLD-1 | - | [1] |
Note: The data presented is a compilation from various studies on N-alkyl benzimidazole derivatives and may not represent a direct comparison under identical experimental conditions.
Experimental Protocols
The determination of the cytotoxic effects of N-alkyl benzimidazole-2-carbaldehydes was primarily conducted using the MTT and Sulforhodamine B (SRB) assays. These well-established methods provide quantitative data on cell viability and proliferation.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the N-alkyl benzimidazole-2-carbaldehyde derivatives and incubated for a further 48-72 hours.
-
MTT Addition: Following the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 510 nm. The IC50 values are determined from the dose-response curves.
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the potential mechanisms of action, the following diagrams have been generated using the DOT language.
Experimental workflow for cytotoxicity assessment.
Proposed apoptosis signaling pathway.
Mechanism of Action: Induction of Apoptosis
Studies on benzimidazole derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death.[4][5] One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[4][6] Activation of the JNK pathway can lead to the upregulation of the tumor suppressor protein p53.[7][8]
The p53 protein plays a crucial role in apoptosis by transcriptionally activating pro-apoptotic genes, such as Bax, and repressing anti-apoptotic genes, like Bcl-2.[9] The increased Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of a cascade of caspases, which are the executioners of apoptosis.[4][10] This ultimately results in the dismantling of the cancer cell. The activation of p53 by some benzimidazoles highlights a potential therapeutic strategy for cancers with wild-type p53 that is otherwise inhibited.[7]
References
- 1. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 3. nveo.org [nveo.org]
- 4. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 9. Role of p53 family members in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Spectroscopic and Crystallographic Guide to 1-Isopropyl-1H-benzimidazole-2-carbaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparison of the spectroscopic and crystallographic properties of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde and its potential positional isomers. Due to a lack of extensive experimental data in peer-reviewed literature for these specific compounds, this guide provides predicted spectroscopic data based on the analysis of structurally related benzimidazole derivatives. The experimental protocols outlined are based on established synthesis methodologies for this class of compounds.
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide array of therapeutic applications. The biological activity of these compounds is often intrinsically linked to the substitution pattern on the benzimidazole scaffold. This compound, with its reactive aldehyde functionality, serves as a valuable building block for the synthesis of more complex bioactive molecules. Understanding the distinct spectroscopic and structural characteristics of this compound and its isomers is paramount for unambiguous identification, characterization, and advancing drug discovery efforts.
This guide focuses on this compound and its positional isomers where the isopropyl group is located on the benzene ring (4-, 5-, 6-, and 7-positions).
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and its isomers. These predictions are based on typical values observed for other substituted benzimidazoles.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃, δ in ppm)
| Compound | Ar-H | -CHO | -CH(CH₃)₂ | -CH(CH ₃)₂ |
| This compound | 7.30-7.90 (m, 4H) | ~10.1 (s, 1H) | ~5.0-5.2 (sept, 1H) | ~1.7 (d, 6H) |
| 4-Isopropyl-1H-benzimidazole-2-carbaldehyde | 7.10-7.70 (m, 3H) | ~10.0 (s, 1H) | ~3.1 (sept, 1H) | ~1.3 (d, 6H) |
| 5(6)-Isopropyl-1H-benzimidazole-2-carbaldehyde | 7.20-7.80 (m, 3H) | ~10.0 (s, 1H) | ~3.0 (sept, 1H) | ~1.3 (d, 6H) |
| 7-Isopropyl-1H-benzimidazole-2-carbaldehyde | 7.10-7.70 (m, 3H) | ~10.0 (s, 1H) | ~3.1 (sept, 1H) | ~1.3 (d, 6H) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃, δ in ppm)
| Compound | C=O | Ar-C | C-N | -C H(CH₃)₂ | -CH(C H₃)₂ |
| This compound | ~185.0 | 110.0-145.0 | ~150.0 | ~49.0 | ~22.0 |
| 4-Isopropyl-1H-benzimidazole-2-carbaldehyde | ~185.0 | 115.0-150.0 | ~152.0 | ~34.0 | ~24.0 |
| 5(6)-Isopropyl-1H-benzimidazole-2-carbaldehyde | ~185.0 | 115.0-150.0 | ~152.0 | ~34.0 | ~24.0 |
| 7-Isopropyl-1H-benzimidazole-2-carbaldehyde | ~185.0 | 115.0-150.0 | ~152.0 | ~34.0 | ~24.0 |
Table 3: Predicted Key IR Spectroscopic Data (KBr, cm⁻¹)
| Compound | ν(C=O) | ν(C=N) | ν(C-H, aromatic) | ν(C-H, aliphatic) |
| This compound | ~1680-1700 | ~1620-1640 | ~3050-3150 | ~2850-2980 |
| Isomers (4, 5, 6, 7-Isopropyl) | ~1680-1700 | ~1620-1640 | ~3050-3150 | ~2850-2980 |
Table 4: Predicted Mass Spectrometry Data (EI)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| This compound | 188 | 173 ([M-CH₃]⁺), 160 ([M-CO]⁺), 145 ([M-C₃H₇]⁺) |
| Isomers (4, 5, 6, 7-Isopropyl) | 188 | 173 ([M-CH₃]⁺), 160 ([M-CO]⁺) |
Crystallographic Data
As of this guide's publication, no public crystallographic data for this compound or its direct positional isomers has been found. However, analysis of related benzimidazole structures in the Cambridge Structural Database (CSD) suggests that these molecules are likely to be largely planar. Intermolecular interactions, such as hydrogen bonding (if an N-H is present) and π-π stacking, are expected to play a significant role in the crystal packing. For N-substituted benzimidazoles, the orientation of the substituent relative to the benzimidazole ring will be a key conformational feature.
Experimental Protocols
The following are proposed, detailed methodologies for the synthesis and characterization of this compound and its isomers. These protocols are based on well-established synthetic routes for benzimidazole derivatives.
Synthesis
The synthesis can be approached in a multi-step process, as illustrated in the workflow diagram below.
Step 1: Synthesis of Isopropyl-Substituted o-phenylenediamine (for isomers)
For the synthesis of the 4-, 5-, and 6-isopropyl isomers, the corresponding isopropyl-substituted o-phenylenediamine is required. This can be achieved through standard aromatic substitution reactions on a suitable aniline precursor, followed by nitration and reduction.
Step 2: Synthesis of 1-Isopropyl-1H-benzimidazole or Isopropyl-1H-benzimidazoles
-
For 1-Isopropyl-1H-benzimidazole: To a solution of o-phenylenediamine in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃) and 2-iodopropane. Heat the reaction mixture to facilitate the N-alkylation.
-
For Isopropyl-1H-benzimidazoles (isomers): React the corresponding isopropyl-substituted o-phenylenediamine with formic acid or triethyl orthoformate under acidic conditions to yield the benzimidazole core.
Step 3: Synthesis of 1-Isopropyl-1H-benzimidazole-2-methanol or its Isomers
This step involves a Grignard reaction. To a solution of the appropriate isopropyl-benzimidazole in anhydrous THF, add a solution of ethylmagnesium bromide to deprotonate the N-H (for isomers) or activate the C2 position. Then, add paraformaldehyde.
Step 4: Oxidation to the Aldehyde
Dissolve the alcohol from the previous step in a suitable solvent like dichloromethane and add an oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). Stir the reaction at room temperature until completion.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an ATR-FTIR spectrometer.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition: Obtain the mass spectrum using an electrospray ionization (ESI) or electron impact (EI) source.
Visualization of Synthetic Workflow
The following diagram illustrates a general synthetic pathway for this compound.
Caption: Synthetic workflow for this compound.
Conclusion
While experimental data for this compound and its isomers remains scarce, this guide provides a foundational understanding of their likely spectroscopic and structural properties based on established chemical principles and data from analogous compounds. The detailed experimental protocols offer a practical starting point for their synthesis and characterization. Further research is warranted to obtain and publish definitive experimental data for these versatile chemical building blocks, which will undoubtedly aid in the development of novel therapeutic agents.
Safety Operating Guide
Proper Disposal of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide outlines the essential safety and logistical procedures for the proper disposal of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde. This information is intended for researchers, scientists, and drug development professionals.
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. The following procedures are based on general best practices for handling solid chemical waste and information available for related benzimidazole compounds.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Handling Precautions:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the formation and dispersal of dust.[1]
II. Step-by-Step Disposal Procedure
1. Waste Identification and Segregation:
-
Solid Waste: this compound is a solid. It should be collected in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
The label should clearly read "Hazardous Waste" and include the full chemical name: "this compound."
-
-
Contaminated Materials: Any materials used to handle the compound (e.g., weighing paper, contaminated gloves, wipers) should also be disposed of in the same hazardous waste container.
2. Waste Collection:
-
Carefully transfer the solid waste into the designated hazardous waste container using a clean scoop or spatula.
-
Ensure the container is securely sealed after waste has been added to prevent spills or the release of dust.
3. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the container away from incompatible materials, particularly strong oxidizing agents.
4. Final Disposal:
-
The disposal of the hazardous waste container must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Provide the full chemical name and any available safety information to the waste disposal personnel. For some related compounds, the recommendation is to dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
III. Emergency Procedures
-
Spills: In the event of a spill, collect the material using an inert absorbent and place it in the hazardous waste container.[2] Clean the affected area thoroughly. Avoid generating dust during cleanup.
-
Accidental Contact:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]
-
Inhalation: Move to fresh air.
-
In all cases of exposure, seek medical attention if irritation or other symptoms persist.
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
This document provides critical safety and logistical information for the handling, use, and disposal of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The required PPE is detailed below.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical. |
| Double gloving is recommended when compounding, administering, and disposing of the substance.[1] | Provides an additional layer of protection against contamination.[1] | |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles.[2] | Protects eyes from splashes and airborne particles. |
| A face shield may be required for full facial protection in certain situations.[3] | Offers a broader shield against chemical splashes. | |
| Body Protection | A protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1] | Prevents contamination of personal clothing and skin. |
| An apron made of PVC or other chemically resistant material can be worn over the gown for added protection.[2] | Provides an additional barrier against spills. | |
| Respiratory Protection | Use in a well-ventilated area. A particulate respirator may be necessary if dust is generated.[2] | Minimizes the inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Experimental Workflow and Handling
Proper handling procedures are critical to maintaining a safe laboratory environment. The following workflow outlines the key steps for working with this compound.
Operational Plan
1. Pre-Experiment Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood or other ventilated enclosure is functioning correctly.
2. Handling the Chemical:
-
This compound is a solid. Avoid generating dust.
-
Handle the chemical exclusively within a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Use non-sparking tools to prevent ignition sources.
3. Post-Experiment Cleanup:
-
Thoroughly decontaminate all work surfaces after use.
-
Change any contaminated clothing immediately.[4]
-
Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Chemical Waste: Dispose of waste material in accordance with national and local regulations.[4] Do not mix with other waste.[4]
-
Containers: Leave the chemical in its original container.[4] Handle uncleaned containers as you would the product itself.[4]
-
Spills: In case of a spill, cover drains to prevent entry into waterways.[4] Collect the spilled material, bind it with an inert absorbent, and place it in a suitable container for disposal.[4] Avoid generating dust during cleanup.[4]
Emergency Procedures:
-
Inhalation: If inhaled, move the person to fresh air.[4]
-
Skin Contact: In case of skin contact, immediately take off all contaminated clothing and rinse the skin with water.[4]
-
Eye Contact: If the chemical comes into contact with the eyes, rinse them out with plenty of water.[4]
-
Ingestion: If swallowed, have the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
